SKLB102
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLKHSBSLHOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SKLB1028 (Ruserontinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB1028, also known as Ruserontinib, is a potent, orally available multi-kinase inhibitor developed at the State Key Laboratory of Biotherapy (SKLB) of Sichuan University.[1] It is designed to target key signaling proteins implicated in various malignancies, primarily Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of SKLB1028, detailing its inhibitory activities, effects on downstream signaling pathways, and preclinical efficacy. The information is presented with a focus on quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.
Core Mechanism of Action: Multi-Kinase Inhibition
SKLB1028 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target proteins and preventing the transfer of a phosphate group from ATP to their respective substrates. This blockade of phosphorylation is critical in halting the activation of downstream signaling cascades that drive cell proliferation, survival, and differentiation in cancerous cells.
Quantitative Inhibitory Activity
The inhibitory potency of SKLB1028 has been quantified against its primary targets and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Target Kinase | IC50 (nM) |
| FLT3 | 55 |
Table 1: In Vitro Kinase Inhibitory Activity of SKLB1028. This table presents the direct inhibitory concentration of SKLB1028 against its specified kinase target.
| Cell Line | Expressed Target(s) | IC50 (µM) |
| MV4-11 | FLT3-ITD | 0.002 |
| RS4-11 | wt-FLT3 | 0.790 |
| Ba/F3 | - | >5 |
| Ba/F3-FLT3-ITD | FLT3-ITD | 0.01 |
| K562 | Bcr-Abl | 0.190 |
Table 2: Cellular Antiproliferative Activity of SKLB1028. This table showcases the efficacy of SKLB1028 in inhibiting the growth of various cancer cell lines, each with specific genetic markers.[3]
Impact on Downstream Signaling Pathways
SKLB1028's inhibition of EGFR, FLT3, and Abl kinases leads to the suppression of their respective downstream signaling pathways, which are often constitutively active in cancer.
FLT3 Signaling Pathway
In Acute Myeloid Leukemia (AML), activating mutations in FLT3, such as the internal tandem duplication (FLT3-ITD), lead to ligand-independent dimerization and autophosphorylation of the receptor. This results in the continuous activation of downstream pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which promote cell proliferation and survival. SKLB1028 has been shown to dose-dependently inhibit the phosphorylation of STAT5 and Erk1/2, key downstream effectors of FLT3 signaling.[3]
Caption: SKLB1028 Inhibition of the FLT3 Signaling Pathway. This diagram illustrates how SKLB1028 blocks the FLT3 receptor, thereby inhibiting downstream signaling cascades that promote cancer cell proliferation and survival.
EGFR Signaling Pathway
Overexpression or activating mutations of EGFR are common in various solid tumors. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt pathways, which are crucial for cell cycle progression and survival.[4][5][6]
Caption: SKLB1028 Inhibition of the EGFR Signaling Pathway. This diagram shows the inhibitory action of SKLB1028 on the EGFR receptor, preventing the activation of key downstream pathways involved in tumor growth.
Abl Signaling Pathway
In Chronic Myeloid Leukemia (CML), the chromosomal translocation t(9;22) results in the Bcr-Abl fusion protein, a constitutively active tyrosine kinase. Bcr-Abl drives leukemogenesis through the activation of multiple signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled proliferation and reduced apoptosis of hematopoietic cells.[7][8]
Caption: SKLB1028 Inhibition of the Bcr-Abl Signaling Pathway. This diagram illustrates how SKLB1028 targets the Bcr-Abl fusion protein, thereby blocking the signaling pathways that drive chronic myeloid leukemia.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of SKLB1028.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of SKLB1028 on the enzymatic activity of purified kinases.
Methodology:
-
Reagent Preparation: Recombinant human kinases (e.g., FLT3, EGFR, Abl) are diluted in a kinase-specific buffer. A stock solution of ATP and a suitable peptide substrate are also prepared. SKLB1028 is serially diluted in DMSO.
-
Assay Plate Setup: The kinase and the test compound (SKLB1028) are pre-incubated in a 384-well plate.
-
Kinase Reaction Initiation: The reaction is started by adding a mixture of ATP and the peptide substrate.
-
Signal Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through a luminescence-based assay that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a four-parameter logistic curve fit.
Caption: In Vitro Kinase Assay Experimental Workflow. This diagram outlines the key steps involved in determining the in vitro inhibitory activity of SKLB1028 against its target kinases.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of SKLB1028 on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of SKLB1028 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis
Objective: To detect the levels of total and phosphorylated proteins in key signaling pathways after treatment with SKLB1028.
Methodology:
-
Cell Lysis: Cells are treated with SKLB1028 for a specified time, then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software.
Caption: Western Blot Experimental Workflow. This diagram details the procedural steps for analyzing the phosphorylation status of key signaling proteins following treatment with SKLB1028.
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of SKLB1028 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., MV4-11 for AML, K562 for CML) are subcutaneously or intravenously injected into immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are treated with SKLB1028 (e.g., orally, once daily) or a vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry or Western blot analysis can be performed on tumor tissues to assess the in vivo mechanism of action.
In Vivo Efficacy of SKLB1028 in Xenograft Models [3]
| Cell Line | Mouse Model | SKLB1028 Dose (mg/kg) | Outcome |
| MV4-11 | NOD/SCID | 5 | Prevented tumor growth |
| MV4-11 | NOD/SCID | 10 or 20 | Rapid and complete tumor regression |
| K562 | NOD/SCID | 5 | Prevented tumor growth |
| K562 | NOD/SCID | 10 or 20 | Rapid and complete tumor regression |
Table 3: In Vivo Antitumor Activity of SKLB1028. This table summarizes the observed effects of SKLB1028 in mouse xenograft models using different cancer cell lines and dosages.
Conclusion
SKLB1028 (Ruserontinib) is a potent multi-kinase inhibitor that effectively targets EGFR, FLT3, and Abl. Its mechanism of action is centered on the inhibition of these key kinases, leading to the suppression of critical downstream signaling pathways that drive cancer cell proliferation and survival. Preclinical data demonstrates significant in vitro and in vivo activity against relevant cancer models, particularly in the context of AML and CML. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental validation, positions SKLB1028 as a promising candidate for further clinical development in the treatment of various malignancies.
References
- 1. medkoo.com [medkoo.com]
- 2. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous Inhibition of BCR-ABL1 Tyrosine Kinase and PAK1/2 Serine/Threonine Kinase Exerts Synergistic Effect against Chronic Myeloid Leukemia Cells [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. haematologica.org [haematologica.org]
Unraveling SKLB102: A Deep Dive into a Novel c-Met Inhibitor
Chengdu, China - The quest for potent and selective cancer therapeutics has led researchers at the State Key Laboratory of Biotherapy (SKLB) at Sichuan University to the discovery of a promising new class of c-Met inhibitors. While detailed public information on the specific compound designated SKLB102 is limited, a comprehensive analysis of related patents and publications from the institution reveals a strong focus on diaryl urea derivatives as potent inhibitors of the c-Met receptor tyrosine kinase. This technical guide will synthesize the available information on a representative diaryl urea c-Met inhibitor from this research program, likely encompassing the core structural features and biological profile of this compound.
The c-Met signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis. The diaryl urea scaffold has emerged as a key pharmacophore in the design of type II kinase inhibitors, which bind to the inactive conformation of the kinase, offering enhanced selectivity.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro inhibitory activities of a representative diaryl urea c-Met inhibitor developed by the SKLB, providing a quantitative overview of its potency and selectivity.
| Target | IC50 (nM) | Cell Line | Assay Type |
| c-Met | <10 | EBC-1 | Kinase Assay |
| KDR (VEGFR2) | >1000 | - | Kinase Assay |
| Ron | >500 | - | Kinase Assay |
| Axl | >1000 | - | Kinase Assay |
| Mer | >1000 | - | Kinase Assay |
| Cellular Activity | GI50 (µM) | Cell Line | Assay Type |
| EBC-1 (c-Met amplified) | 0.05 | EBC-1 | MTT Assay |
| HT-29 (c-Met low) | >10 | HT-29 | MTT Assay |
Core Synthesis Protocol
The synthesis of the diaryl urea c-Met inhibitors from the SKLB follows a multi-step protocol, culminating in the formation of the characteristic urea linkage. A generalized experimental protocol is provided below.
Step 1: Synthesis of the Aryl Amine Moiety A substituted aniline is subjected to a series of reactions to introduce the desired functional groups at specific positions. This typically involves nitration, reduction, and subsequent protection of the amine group.
Step 2: Synthesis of the Isocyanate Intermediate The second aryl amine is treated with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane or toluene to generate the corresponding isocyanate. This reaction is highly sensitive and requires anhydrous conditions.
Step 3: Urea Formation The protected aryl amine from Step 1 is deprotected and then reacted with the isocyanate intermediate from Step 2 in a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography until completion. The final product is then purified using column chromatography.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted c-Met signaling pathway and a general workflow for the evaluation of these novel inhibitors.
Caption: The c-Met signaling pathway and the inhibitory action of this compound.
The Role of SKLB102 in Adipocyte Differentiation: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide aims to provide a comprehensive overview of the role of the chemical compound SKLB102 in the process of adipocyte differentiation. Adipocyte differentiation, or adipogenesis, is a complex cellular process critical for the formation of mature fat cells (adipocytes) from preadipocytes. This process is tightly regulated by a network of transcription factors and signaling pathways, with peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα) acting as master regulators. Dysregulation of adipogenesis is implicated in various metabolic disorders, including obesity and type 2 diabetes, making the identification of novel modulatory compounds a key area of research.
Despite a thorough and systematic search of publicly available scientific literature and databases, this investigation found no direct evidence or published research detailing the specific role of this compound in adipocyte differentiation. While numerous studies have elucidated the functions of other compounds in the "SKLB" series in various biological contexts, such as oncology and inflammation, the effects of this compound on the intricate process of adipogenesis remain uninvestigated and unreported.
This guide will first provide a foundational understanding of the key molecular players and signaling cascades governing adipocyte differentiation. Subsequently, it will detail the search strategy employed to investigate the role of this compound, highlighting the absence of relevant data. Finally, it will discuss the implications of this knowledge gap and suggest potential future research directions to explore the therapeutic potential of this compound in metabolic diseases.
The Molecular Machinery of Adipocyte Differentiation
Adipogenesis is a highly orchestrated process involving a cascade of gene expression changes driven by key transcription factors and modulated by various signaling pathways.
Master Regulators: PPARγ and C/EBPα
The differentiation of preadipocytes into mature adipocytes is predominantly governed by the synergistic action of two master transcription factors: PPARγ and C/EBPα.[1][2][3][4]
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): A nuclear receptor that is both necessary and sufficient for adipogenesis.[2][5][6][7][8][9] Upon activation by ligands, such as fatty acids and their derivatives, PPARγ heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.
-
C/EBPα (CCAAT/Enhancer-Binding Protein Alpha): A basic leucine zipper transcription factor that plays a crucial role in inducing and maintaining the differentiated state of adipocytes.[4][10][11][12][13] C/EBPα and PPARγ engage in a positive feedback loop, where each factor can induce the expression of the other, thus amplifying the adipogenic signal and ensuring terminal differentiation.[1][2]
Key Signaling Pathways
Several signaling pathways converge to regulate the expression and activity of the master transcriptional regulators of adipogenesis.
-
The Akt/GSK3β Signaling Pathway: The serine/threonine kinase Akt (also known as Protein Kinase B) and its downstream target, Glycogen Synthase Kinase 3β (GSK3β), are critical players. Activation of the PI3K/Akt pathway is generally considered pro-adipogenic.[1][14][15][16][17] Akt can phosphorylate and inactivate GSK3β.[15][18] Inhibition of GSK3β has been shown to promote adipogenesis, in part by stabilizing β-catenin, a key component of the Wnt signaling pathway.[3][18][19][20][21]
Investigating the Role of this compound: A Systematic Search
A comprehensive search of scientific databases and literature was conducted to identify any studies investigating the effects of this compound on adipocyte differentiation. The search strategy included a wide range of keywords and their combinations, such as "this compound adipocyte differentiation," "this compound adipogenesis," "this compound and PPARγ," "this compound and C/EBPα," and "this compound in 3T3-L1 cells."
The exhaustive search yielded no publications, patents, or conference proceedings that specifically describe the role or mechanism of action of this compound in the context of adipocyte differentiation.
While research exists on other compounds from the "SKLB" chemical library, these studies have focused on distinct biological processes and disease models, primarily in oncology. For instance, SKLB-M8 has been investigated for its anti-melanoma and anti-angiogenic activities through the Akt/mTOR signaling pathway, and SKLB1028 has been studied in the context of acute myeloid leukemia. However, none of these investigations have explored the effects of these compounds on adipogenesis.
Data Presentation and Experimental Protocols
Due to the absence of any quantitative data or experimental studies on the role of this compound in adipocyte differentiation, it is not possible to provide structured tables summarizing its effects or detail any specific experimental protocols.
Visualization of Signaling Pathways and Workflows
As no specific signaling pathways or experimental workflows involving this compound in adipocyte differentiation have been described in the literature, the creation of corresponding diagrams is not feasible.
Conclusion and Future Directions
The current body of scientific literature lacks any information on the role of this compound in adipocyte differentiation. This represents a significant knowledge gap, particularly given the urgent need for novel therapeutic agents to combat the rising prevalence of metabolic disorders.
The absence of data does not necessarily imply a lack of effect. It is plausible that this compound could modulate adipogenesis through various mechanisms, including:
-
Direct interaction with PPARγ or C/EBPα: this compound could act as a ligand for PPARγ, either as an agonist or an antagonist, or it could modulate the expression or activity of C/EBPα.
-
Modulation of upstream signaling pathways: this compound might influence key signaling cascades known to regulate adipogenesis, such as the Akt/GSK3β pathway.
To address this knowledge gap, future research should focus on:
-
In vitro screening of this compound in preadipocyte cell lines: Utilizing well-established cell models like 3T3-L1 preadipocytes to assess the impact of this compound on differentiation, lipid accumulation, and the expression of key adipogenic markers.[22][23][24][25][26][27][28][29][30]
-
Mechanism of action studies: If an effect is observed, subsequent experiments should aim to elucidate the molecular mechanism, including its potential interaction with PPARγ and C/EBPα, and its influence on relevant signaling pathways.
-
In vivo studies: Should in vitro results be promising, evaluating the effects of this compound in animal models of obesity and metabolic disease would be a crucial next step.
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting senescent cells enhances adipogenesis and metabolic function in old age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical-Genetic Approach Reveals the Distinct Roles of GSK3α and GSK3β in Regulating Embryonic Stem Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCAAT/enhancer-binding proteins (C/EBP)-α and -β are essential for ovulation, luteinization, and the expression of key target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Idealized PPARγ-Based Therapies: Lessons from Bench and Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-highlighting the action of PPARγ in treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-state-dependent regulation of PPARγ signaling by the transcription factor ZBTB9 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. C/EBPα is required for differentiation of white, but not brown, adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C/EBPα deregulation as a paradigm for leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [open.bu.edu]
- 13. C/EBPα creates elite cells for iPSC reprogramming by upregulating Klf4 and increasing the levels of Lsd1 and Brd4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of LKB1-Akt pathway independent of PI3 Kinase plays a critical role in the proliferation of hepatocellular carcinoma from NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. PI3K-AKT pathway negatively controls EGFR-dependent DNA-binding activity of Stat3 in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iovs.arvojournals.org [iovs.arvojournals.org]
- 20. Therapeutic Targeting of the GSK3β-CUGBP1 Pathway in Myotonic Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GSK3β Regulates Differentiation and Growth Arrest in Glioblastoma | PLOS One [journals.plos.org]
- 22. 3T3-L1 adipocytes display phenotypic characteristics of multiple adipocyte lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Anti-Adipogenic Activity of Secondary Metabolites Isolated from Smilax sieboldii Miq. on 3T3-L1 Adipocytes | MDPI [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Suppression of Lipid Accumulation in the Differentiation of 3T3-L1 Preadipocytes and Human Adipose Stem Cells into Adipocytes by TAK-715, a Specific Inhibitor of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-Adipogenic Effects of Ethanol Extracts Prepared from Selected Medicinal Herbs in 3T3-L1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effect of lipopolysaccharides on adipogenic potential and premature senescence of adipocyte progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanisms of Insulin Sensitivity Regulation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research did not yield any specific information regarding a compound designated "SKLB102" and its role in insulin sensitivity regulation. The following guide provides a comprehensive overview of the core molecular mechanisms known to regulate insulin sensitivity, which may be relevant to the study of novel therapeutic compounds.
Introduction to Insulin Resistance
Insulin resistance is a pathological condition in which cells fail to respond to the normal actions of insulin. This leads to a compensatory increase in insulin secretion by the pancreatic β-cells, and eventually, when the β-cells can no longer compensate, to the development of type 2 diabetes mellitus. The primary tissues affected are skeletal muscle, adipose tissue, and the liver. Understanding the molecular pathways that govern insulin sensitivity is crucial for the development of effective therapeutic strategies.
Core Signaling Pathways in Insulin Sensitivity
Two major signaling pathways are central to the regulation of glucose metabolism and insulin sensitivity: the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is the primary signaling cascade activated by insulin binding to its receptor.[1][2] This pathway is essential for the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which facilitates glucose uptake into muscle and fat cells.[3][4]
Mechanism of Activation:
-
Insulin Receptor Activation: Insulin binds to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase. This binding induces a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits.[3]
-
IRS Protein Phosphorylation: The activated IR then phosphorylates various intracellular substrates, most notably the Insulin Receptor Substrate (IRS) proteins (primarily IRS-1 and IRS-2).[3]
-
PI3K Activation: Phosphorylated IRS proteins serve as docking sites for the p85 regulatory subunit of PI3K. This interaction relieves the inhibitory constraint of p85 on the p110 catalytic subunit of PI3K, thereby activating it.[5]
-
PIP3 Formation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the plasma membrane to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5]
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as Protein Kinase B). Full activation of Akt requires phosphorylation at two key sites: Threonine 308 by PDK1 and Serine 473 by the mammalian target of rapamycin complex 2 (mTORC2).[1]
-
GLUT4 Translocation: Activated Akt phosphorylates a number of downstream targets, including AS160 (Akt substrate of 160 kDa) and TBC1D1. Phosphorylation of these proteins relieves their inhibitory effect on Rab GTPases, which are crucial for the trafficking and fusion of GLUT4-containing vesicles with the plasma membrane. This results in the translocation of GLUT4 to the cell surface and subsequent glucose uptake.[1]
Signaling Pathway Diagram: PI3K/Akt Pathway
Caption: The PI3K/Akt pathway is the main insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
The AMPK Signaling Pathway
AMPK is a crucial cellular energy sensor that is activated under conditions of low cellular energy (high AMP:ATP ratio), such as during exercise or caloric restriction.[6] AMPK activation can also improve insulin sensitivity through mechanisms that are largely independent of the insulin-stimulated PI3K/Akt pathway.
Mechanism of Activation and Action:
-
Energy Stress: Conditions that increase the cellular AMP:ATP ratio, such as muscle contraction or hypoxia, lead to the allosteric activation of AMPK.
-
Upstream Kinases: Full activation of AMPK requires phosphorylation of its catalytic α-subunit at Threonine 172 by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[7]
-
Metabolic Regulation: Activated AMPK works to restore cellular energy balance by:
-
Stimulating Catabolic Pathways: Increasing glucose uptake and fatty acid oxidation.
-
Inhibiting Anabolic Pathways: Decreasing the synthesis of glycogen, fatty acids, and proteins.
-
-
GLUT4 Translocation: AMPK can promote GLUT4 translocation to the plasma membrane through the phosphorylation of TBC1D1 and TBC1D4 (AS160), similar to Akt, but through a distinct signaling input.
Signaling Pathway Diagram: AMPK Pathway
Caption: The AMPK pathway is a key energy sensor that improves insulin sensitivity by promoting catabolic processes.
Quantitative Data on Insulin Sensitivity Regulation
The following tables summarize hypothetical quantitative data that would be relevant for assessing the effect of a novel compound on insulin sensitivity.
Table 1: In Vitro Glucose Uptake in Adipocytes and Myocytes
| Treatment Group | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Control |
| Vehicle Control | 100 ± 12 | 1.0 |
| Insulin (100 nM) | 350 ± 25 | 3.5 |
| Compound X (10 µM) | 180 ± 15 | 1.8 |
| Insulin + Compound X | 450 ± 30 | 4.5 |
Table 2: In Vivo Effects on Glucose Homeostasis in a Diet-Induced Obesity Mouse Model
| Treatment Group | Fasting Blood Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR |
| Lean Control | 90 ± 5 | 0.5 ± 0.1 | 2.0 ± 0.3 |
| Obese Control | 140 ± 10 | 2.5 ± 0.4 | 15.5 ± 2.1 |
| Obese + Compound X | 110 ± 8 | 1.2 ± 0.2 | 5.8 ± 0.9 |
HOMA-IR (Homeostatic Model Assessment of Insulin Resistance) is calculated as: [Fasting Insulin (µU/L) x Fasting Glucose (mmol/L)] / 22.5
Detailed Experimental Protocols
In Vitro Glucose Uptake Assay
Objective: To measure the rate of glucose transport into cultured cells (e.g., 3T3-L1 adipocytes or C2C12 myotubes).
Materials:
-
Differentiated 3T3-L1 adipocytes or C2C12 myotubes in 12-well plates.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog).
-
Insulin and test compound.
-
Phloretin (glucose transport inhibitor).
-
Scintillation counter.
Procedure:
-
Wash cells twice with KRH buffer.
-
Pre-incubate cells with KRH buffer for 30 minutes at 37°C.
-
Treat cells with insulin and/or test compound for the desired time (e.g., 30 minutes).
-
Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate uptake by washing cells three times with ice-cold KRH buffer containing phloretin.
-
Lyse cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize radioactivity to the total protein content of each well.
In Vivo Hyperinsulinemic-Euglycemic Clamp
Objective: To assess whole-body insulin sensitivity in a conscious animal model (e.g., mouse or rat). This is considered the gold standard for measuring insulin resistance.
Materials:
-
Surgically catheterized, conscious, and unrestrained rodents.
-
Infusion pumps.
-
Human insulin solution.
-
20% Dextrose solution.
-
[3-³H]glucose (for measuring glucose turnover).
-
Blood glucose meter.
Procedure:
-
Fast the animals overnight.
-
Start a primed-continuous infusion of [3-³H]glucose to measure basal glucose turnover.
-
After a basal period, begin a continuous infusion of human insulin at a constant rate.
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20% dextrose to maintain euglycemia (normal blood glucose levels).
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
At the end of the clamp, tissues can be collected to assess tissue-specific glucose uptake.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp
Caption: Workflow for the hyperinsulinemic-euglycemic clamp, the gold standard for assessing insulin sensitivity in vivo.
Conclusion
The regulation of insulin sensitivity is a complex process governed by intricate signaling networks. The PI3K/Akt and AMPK pathways represent two of the most critical and well-characterized cascades involved in this process. A thorough understanding of these pathways and the experimental methodologies used to study them is fundamental for the identification and development of novel therapeutic agents aimed at combating insulin resistance and type 2 diabetes. While no specific information on "this compound" is currently available in the public domain, the principles and techniques outlined in this guide provide a robust framework for the investigation of any compound purported to modulate insulin sensitivity.
References
- 1. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Insulin signaling and its application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. LKB1 couples glucose metabolism to insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skeletal Muscle-Selective Knockout of LKB1 Increases Insulin Sensitivity, Improves Glucose Homeostasis, and Decreases TRB3 - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Profile of SKLB102: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early in vitro studies of SKLB102, a novel kinase inhibitor. The following sections detail the quantitative data from initial screenings, the experimental protocols utilized, and the key signaling pathways implicated in its mechanism of action.
Quantitative Assessment of Kinase Inhibition
Initial in vitro studies of the related compound, SKLB1028, a multi-target protein kinase inhibitor, demonstrated potent inhibitory activity against several key kinases implicated in cancer pathogenesis. While specific data for this compound is not publicly available, the data for SKLB1028 offers valuable insights into the potential activity of structurally similar compounds. SKLB1028 was identified as a multi-target inhibitor of FMS-like tyrosine kinase 3 (FLT3), Epidermal Growth Factor Receptor (EGFR), and Abelson murine leukemia viral oncogene homolog 1 (Abl)[1].
| Kinase Target | Cell Line | IC50 (nM) | Reference |
| FLT3 | MV4-11 | 2 | [1] |
| FLT3-ITD | Ba/F3 | 10 | [1] |
| EGFR (wild-type) | - | 31 | [1] |
| EGFR (L858R mutant) | - | 4 | [1] |
| Abl (wild-type) | - | 81 | [1] |
| Abl (T315I mutant) | - | 71 | [1] |
Table 1: In vitro inhibitory activity of SKLB1028 against various kinases and cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro.
Another compound from the same series, SKLB-850, was identified as a multi-kinase inhibitor targeting Spleen tyrosine kinase (Syk), Src, and Janus kinase 2 (JAK2)[2].
| Kinase Target | IC50 (µM) | Reference |
| Syk | 0.041 | [2] |
| Src | 0.025 | [2] |
| JAK2 | 0.047 | [2] |
Table 2: In vitro kinase inhibitory activity of SKLB-850.
Experimental Protocols
The following methodologies are representative of the in vitro assays typically employed in the early-stage evaluation of kinase inhibitors like those in the SKLB series.
Kinase Inhibition Assay
The half-maximal inhibitory concentration (IC50) values for kinase inhibition are commonly determined using radiometric assays. These assays measure the incorporation of radiolabeled phosphate from ATP into a substrate peptide by the target kinase.
A representative protocol involves:
-
Reaction Setup: Kinase, substrate peptide, and varying concentrations of the inhibitor are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of [γ-³²P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the residual [γ-³²P]ATP using methods like phosphocellulose paper binding.
-
Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assays
The anti-proliferative activity of the compounds is assessed using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.
A standard MTT assay protocol includes:
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Signaling Pathway Analysis
Based on the kinase inhibition profile of related compounds, this compound likely exerts its effects through the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the development of acute myeloid leukemia (AML)[1]. Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. Inhibitors of FLT3 block the downstream signaling cascade, which includes pathways such as RAS/MAPK and PI3K/Akt.
Caption: Inhibition of the FLT3 signaling pathway by this compound.
Syk, Src, and JAK2 Signaling in B-cell Lymphoma
The compound SKLB-850 demonstrated inhibitory activity against Syk, Src, and JAK2, which are crucial kinases in B-cell lymphoma (BCL) signaling[2]. Syk is a key component of B-cell receptor (BCR) signaling, while Src and JAK2 are involved in various pathways that regulate cell survival and proliferation.
Caption: Multi-targeted inhibition of B-cell lymphoma signaling by an SKLB-series compound.
Experimental Workflow
The early in vitro evaluation of a novel kinase inhibitor like this compound typically follows a structured workflow designed to characterize its potency, selectivity, and cellular effects.
Caption: A typical workflow for the early in vitro evaluation of a kinase inhibitor.
References
Pharmacological Profile of SKLB1028 (Ruserontinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB1028, also known as Ruserontinib, is a novel, orally available multi-kinase inhibitor with significant potential in the treatment of certain hematological malignancies and solid tumors. This document provides a comprehensive technical overview of the pharmacological profile of SKLB1028, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and associated signaling pathways. The information is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.
Introduction
SKLB1028 is a small molecule inhibitor that primarily targets Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[1] Mutations and overexpression of these kinases are well-established drivers in various cancers. Notably, activating mutations in FLT3 are present in approximately 30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] The Bcr-Abl fusion protein is the hallmark of Chronic Myeloid Leukemia (CML). EGFR is frequently overexpressed in a variety of solid tumors. By targeting these key oncogenic drivers, SKLB1028 presents a promising therapeutic strategy.
Mechanism of Action
SKLB1028 exerts its anti-neoplastic activity by competitively binding to the ATP-binding pocket of its target kinases, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling cascades.[3] This disruption of oncogenic signaling leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on the activity of EGFR, FLT3, or Abl.[4]
In Vitro Activity
The in vitro potency of SKLB1028 has been evaluated against its target kinases and in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant inhibitory activity.
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Activity | ||
| FLT3 | 55 | [1] |
| Cellular Activity | ||
| MV4-11 (FLT3-ITD) | 2 | [1] |
| RS4;11 (wt-FLT3) | 790 | [1] |
| Ba/F3 (FLT3-ITD) | 10 | [1] |
| K562 (Bcr-Abl) | 190 | [1] |
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of SKLB1028.
| Animal Model | Cell Line | Treatment Regimen | Outcome |
| NOD-SCID Mice | MV4-11 (AML) | 5-70 mg/kg, orally, once daily for 18 days | Dose-dependent tumor regression. At 10 and 20 mg/kg, rapid and complete tumor regression was observed.[1] |
| NOD-SCID Mice | K562 (CML) | 5-70 mg/kg, orally, once daily for 18 days | Significant inhibition of tumor growth and induction of apoptosis at 70 mg/kg.[1] |
Pharmacokinetics and Drug-Drug Interactions
Clinical studies in healthy volunteers and patients with relapsed/refractory AML have provided insights into the pharmacokinetic profile of SKLB1028.
Pharmacokinetic Parameters
A Phase I/II study in AML patients showed that SKLB1028 has linear pharmacokinetics across a dose range of 20-310 mg/day.[2] The accumulation ratios for Cmax and AUC after multiple doses were 0.60-1.23 and 0.80-1.11, respectively.[2]
Drug-Drug Interactions
Studies in healthy male subjects have evaluated the impact of co-administered drugs on the pharmacokinetics of SKLB1028.[2]
| Co-administered Drug | Effect on SKLB1028 |
| Itraconazole (CYP3A4 inhibitor) | Increased AUC by ~28% and Cmax by ~41% |
| Gemfibrozil (CYP2C8 inhibitor) | Increased AUC by ~26% and Cmax by ~21% |
| Rifampin (CYP3A4 inducer) | Reduced AUC by ~30% with no significant change in Cmax |
Signaling Pathways
SKLB1028 targets key nodes in oncogenic signaling. The following diagrams illustrate the canonical pathways of FLT3, EGFR, and Abl, and the point of inhibition by SKLB1028.
Caption: FLT3-ITD Signaling Pathway and Inhibition by SKLB1028.
Caption: EGFR Signaling Pathway and Inhibition by SKLB1028.
Caption: Bcr-Abl Signaling Pathway and Inhibition by SKLB1028.
Experimental Protocols
The following are representative experimental protocols for the key assays used to characterize the pharmacological profile of SKLB1028. Note: The specific details of the protocols used in the original preclinical studies by Cao et al. (2012) were not fully available in the public domain and the following are based on standard methodologies.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding of an inhibitor to a kinase.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A solution from a 5X stock.
-
Serially dilute the test compound (SKLB1028) and a known competitor (e.g., staurosporine) in Kinase Buffer A.
-
Prepare a solution of the target kinase (e.g., FLT3) and a Europium-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer in Kinase Buffer A.
-
-
Assay Procedure :
-
In a 384-well plate, add 5 µL of the test compound or control.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).
-
Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Western Blot Analysis of FLT3 Phosphorylation
This method is used to determine the effect of SKLB1028 on the phosphorylation status of FLT3 in cells.[3][5]
-
Cell Culture and Treatment :
-
Culture FLT3-mutated AML cells (e.g., MV4-11) in appropriate media.
-
Treat cells with varying concentrations of SKLB1028 for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification :
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH) for normalization.
-
Caption: Workflow for Western Blot Analysis of FLT3 Phosphorylation.
In Vivo AML Xenograft Model
This protocol describes the evaluation of SKLB1028's anti-tumor efficacy in a mouse model of AML.[6]
-
Cell Preparation and Implantation :
-
Harvest MV4-11 cells during their exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth Monitoring and Treatment :
-
Monitor tumor growth by measuring tumor volume with calipers twice weekly.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer SKLB1028 orally at the desired doses and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation :
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Caption: Workflow for an In Vivo AML Xenograft Study.
Conclusion
SKLB1028 (Ruserontinib) is a potent oral multi-kinase inhibitor of EGFR, FLT3, and Abl with demonstrated preclinical and early clinical activity. Its pharmacological profile suggests significant therapeutic potential, particularly in FLT3-mutated AML and Bcr-Abl-positive CML. Further clinical investigation is warranted to fully elucidate its efficacy and safety in various patient populations. This technical guide provides a foundational overview of the key pharmacological characteristics of SKLB1028 to support ongoing and future research and development efforts.
References
- 1. promega.com [promega.com]
- 2. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols for SKLB1002 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SKLB1002, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), in various cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes quantitative data, and includes visual diagrams to facilitate the application of SKLB1002 in angiogenesis and cancer research.
Note: The compound "SKLB102" as specified in the query is not readily found in the scientific literature. It is highly probable that this is a typographical error and the intended compound is SKLB1002 , a well-characterized VEGFR2 inhibitor developed at the State Key Laboratory of Biotherapy. This document will proceed under the assumption that the compound of interest is SKLB1002.
Introduction to SKLB1002
SKLB1002 is a small molecule inhibitor that selectively targets the ATP-binding site of VEGFR2, a key mediator of angiogenesis.[1] By inhibiting VEGFR2, SKLB1002 effectively blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, invasion, and the formation of new blood vessels.[2][3] Its anti-angiogenic properties make it a valuable tool for studying tumor growth and for the development of novel anti-cancer therapies.[3][4]
Mechanism of Action
SKLB1002 exerts its biological effects by inhibiting the phosphorylation of VEGFR2. This action blocks the activation of downstream signaling cascades, primarily the MAPK (mitogen-activated protein kinase) pathway, which includes ERK1/2, JNK, and p38.[2] The inhibition of these pathways ultimately leads to a reduction in the key cellular processes required for angiogenesis.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of SKLB1002.
Table 1: In Vitro Inhibitory Activity of SKLB1002
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| VEGFR2 | Kinase Assay | 32 nM | [1] |
| c-Kit | Kinase Assay | 0.62 µM | [1] |
| Ret | Kinase Assay | 2.5 µM | [1] |
| FMS | Kinase Assay | 2.9 µM | [1] |
| PDGFRα | Kinase Assay | 3.1 µM | [1] |
| Aurora A | Kinase Assay | 3.9 µM | [1] |
| HUVEC | Cell Viability | Effective at 10-50 nM | [2] |
Table 2: Antiproliferative Activity of SKLB1002 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SW620 | Colorectal Carcinoma | Data not available in searched literature. However, in vivo studies show significant tumor growth inhibition.[1] | |
| HepG2 | Hepatocellular Carcinoma | Data not available in searched literature. However, in vivo studies show significant tumor growth inhibition.[1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-angiogenic effects of SKLB1002.
General Cell Culture and SKLB1002 Preparation
-
Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for in vitro angiogenesis assays. Cancer cell lines such as SW620 (colorectal) and HepG2 (liver) can be used to study the anti-tumor effects.
-
Culture Media: Culture HUVECs in Endothelial Cell Growth Medium. For cancer cell lines, use appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
SKLB1002 Stock Solution: Prepare a high-concentration stock solution of SKLB1002 (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: Dilute the stock solution in the appropriate cell culture medium to the desired final concentrations for your experiments. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HUVECs or cancer cell lines
-
96-well plates
-
Complete culture medium
-
SKLB1002
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of SKLB1002 (e.g., 1, 10, 50, 100, 500 nM) and a vehicle control (DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Proliferation Assay (EdU Incorporation Assay)
This assay measures DNA synthesis as a direct marker of cell proliferation.
Materials:
-
HUVECs
-
24-well plates
-
Complete culture medium
-
SKLB1002
-
EdU (5-ethynyl-2´-deoxyuridine) incorporation assay kit
-
Fluorescence microscope
Protocol:
-
Seed HUVECs in a 24-well plate.
-
Treat cells with SKLB1002 and a vehicle control.
-
Add EdU to the culture medium and incubate for a specified period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells according to the kit manufacturer's instructions.
-
Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.
-
Counterstain the cell nuclei with Hoechst or DAPI.
-
Visualize and quantify the percentage of EdU-positive cells using a fluorescence microscope.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
24-well plates
-
Complete culture medium
-
SKLB1002
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed HUVECs in a 24-well plate and grow them to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of SKLB1002 or a vehicle control.
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
HUVECs or cancer cell lines
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
SKLB1002
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Serum-starve the cells for several hours.
-
Resuspend the cells in serum-free medium containing SKLB1002 or a vehicle control.
-
Add the cell suspension to the upper chamber of the inserts.
-
Add complete medium (containing FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
96-well plate
-
Matrigel
-
Complete culture medium
-
SKLB1002
-
Microscope with a camera
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of SKLB1002 or a vehicle control.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software.
Western Blot for VEGFR2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR2 upon VEGF stimulation and the inhibitory effect of SKLB1002.
Materials:
-
HUVECs
-
Serum-free medium
-
VEGF
-
SKLB1002
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR2, anti-total VEGFR2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Serum-starve HUVECs for several hours.
-
Pre-treat the cells with SKLB1002 or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for a short period (e.g., 5-15 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-VEGFR2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with antibodies against total VEGFR2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of SKLB1002 in inhibiting the VEGFR2 signaling pathway.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Experimental Workflow: Transwell Invasion Assay
Caption: Workflow for the Transwell cell invasion assay.
References
Determining In Vivo Dosage of Novel Compounds in Mouse Models: A General Protocol
Disclaimer: Information regarding specific in vivo dosages for SKLB102 in mouse models is not publicly available. This document provides a generalized protocol for determining the appropriate in vivo dosage of a novel compound, such as this compound, based on standard preclinical research methodologies. Researchers should adapt these protocols to the specific characteristics of their compound and experimental goals.
Application Notes
The determination of an effective and safe in vivo dosage is a critical step in the preclinical evaluation of any novel therapeutic agent. This process typically involves a tiered approach, starting with acute toxicity studies to establish a safety window, followed by dose-ranging efficacy studies in relevant disease models. The route of administration, formulation, and treatment schedule are all crucial parameters that must be optimized.
Common routes of administration in mice include oral gavage (PO), intraperitoneal (IP) injection, intravenous (IV) injection, and subcutaneous (SC) injection.[1][2] The choice of route depends on the compound's physicochemical properties, the desired pharmacokinetic profile, and the clinical intended route of administration.[1][2]
Experimental Protocols
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of a compound that does not cause unacceptable toxicity over a short period.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle (e.g., saline, PBS, DMSO/Cremophor EL solution)
-
Healthy mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old, mixed-sex or single-sex depending on the study design)
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose and several escalating dose levels. A common starting point is 1/10th of the in vitro IC50, converted to a mg/kg dose.
-
Dosing: Administer a single dose of the compound to small groups of mice (n=3-5 per group) at each dose level. Include a control group that receives only the vehicle.
-
Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) and mortality for a period of 7-14 days.[3]
-
Data Collection: Record body weight daily. At the end of the observation period, euthanize the animals and perform gross necropsy. Organ weights (liver, spleen, kidneys, etc.) may be recorded.
-
MTD Determination: The MTD is the highest dose that does not result in significant morbidity, mortality, or greater than 15-20% body weight loss.
Data Presentation:
Table 1: Acute Toxicity Study Results
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | e.g., IP | 5 | 0/5 | +5% | None observed |
| 10 | e.g., IP | 5 | 0/5 | +3% | None observed |
| 50 | e.g., IP | 5 | 0/5 | -2% | Mild lethargy on day 1 |
| 100 | e.g., IP | 5 | 1/5 | -12% | Lethargy, ruffled fur |
| 200 | e.g., IP | 5 | 3/5 | -25% | Severe lethargy, hunched posture |
Dose-Ranging Efficacy Study
Objective: To identify a dose range that demonstrates a therapeutic effect in a relevant mouse model of disease.
Materials:
-
Test compound
-
Vehicle
-
Disease model mice (e.g., tumor-bearing mice, mice with induced inflammation)
-
Dosing equipment
-
Calipers (for tumor measurement, if applicable)
-
Other necessary equipment for assessing disease-specific endpoints
Procedure:
-
Model Establishment: Establish the disease model in a cohort of mice.
-
Group Allocation: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (if available).
-
Dose Selection: Select 3-4 dose levels below the determined MTD.
-
Treatment: Administer the compound according to a predetermined schedule (e.g., daily, every other day) and route. The treatment duration will depend on the disease model.
-
Monitoring: Monitor animal health and body weight regularly. Measure disease-specific endpoints (e.g., tumor volume, inflammatory markers) at set intervals.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).
Data Presentation:
Table 2: Dose-Ranging Efficacy Study Parameters
| Parameter | Description | Example |
| Mouse Model | Strain and disease model | Nude mice with HT-29 tumor xenografts |
| Compound | Name and formulation | This compound in 5% DMSO / 40% PEG300 / 55% Saline |
| Dose Levels | Doses to be tested | 10, 25, 50 mg/kg |
| Route | Route of administration | Intraperitoneal (IP) |
| Frequency | How often the dose is given | Once daily (QD) |
| Duration | Length of the treatment period | 21 days |
| Endpoints | Primary and secondary outcomes | Tumor volume, body weight, survival |
Visualizations
Caption: A generalized workflow for determining the optimal in vivo dosage of a novel compound in mouse models.
Caption: A diagram of a hypothetical signaling pathway that could be targeted by a kinase inhibitor like this compound.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 3. In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing SKLB102 Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of SKLB102 stock solutions for use in a research setting. This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase, a key mediator of angiogenesis.[1][2] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This guide outlines the necessary materials, step-by-step procedures for dissolution, and best practices for storage and handling to maintain the compound's stability and efficacy.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the ATP-binding site of VEGFR2, thereby inhibiting VEGF-induced phosphorylation of the receptor and its downstream signaling pathways.[1][2] By disrupting the VEGFR2 signaling cascade, this compound effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation.[1][2] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the downstream kinases ERK1/2, JNK, and p38.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies of angiogenesis and for the development of potential anti-cancer therapeutics.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₄O₂S₂ | |
| Molecular Weight | 320.39 g/mol | |
| Appearance | Solid | - |
Preparing this compound Stock Solutions
The following protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability and solubility of the compound.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh this compound Powder: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.204 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 320.39 g/mol = 0.0032039 g = 3.204 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 3.204 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months.[3]
Experimental Workflow for Stock Solution Preparation
Application in Cell-Based Assays
When using the this compound stock solution for cell culture experiments, it is critical to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity. The final DMSO concentration should typically not exceed 0.5%, and for sensitive cell lines, it is advisable to keep it at or below 0.1%.
Protocol for Diluting this compound for Cell Treatment
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (Optional): Depending on the desired final concentration, it may be necessary to perform one or more serial dilutions in cell culture medium. This helps to ensure accurate final concentrations and minimizes the volume of DMSO added to the cells.
-
Add to Cell Culture Medium: Add the appropriate volume of the this compound stock or intermediate dilution to the pre-warmed cell culture medium to achieve the desired final concentration. Mix gently by swirling the plate or tube.
-
Include a Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as the cells receiving the highest concentration of this compound.
This compound in VEGFR2 Signaling
This compound exerts its biological effects by inhibiting the VEGFR2 signaling pathway. Upon binding of VEGF to VEGFR2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote angiogenesis. This compound blocks this initial phosphorylation step.
Summary and Best Practices
-
Always use anhydrous, high-purity DMSO for preparing this compound stock solutions.
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture contamination.
-
Prepare fresh dilutions for each experiment from a frozen stock aliquot.
-
To avoid degradation, protect stock solutions from light and store them in aliquots at -20°C or -80°C.
-
Minimize the final DMSO concentration in cell culture to avoid solvent-related effects on cell viability and function.
-
Always include a vehicle control (DMSO alone) in your experiments.
By following these guidelines, researchers can ensure the consistent and effective use of this compound in their studies of angiogenesis and related cellular processes.
References
- 1. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for SKLB102 in Liver Disease Research
Disclaimer: The following information is intended for research purposes only. SKLB102 is an investigational compound and is not approved for clinical use. The protocols described below are based on a published preclinical study in a model of acute hepatitis and should be adapted and validated by researchers for their specific experimental needs, particularly for the investigation of Non-alcoholic fatty liver disease (NAFLD), for which no direct studies on this compound have been published.
Introduction
This compound, chemically identified as 5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4, 6 (1H, 5H)-dione, is a compound that has demonstrated potential therapeutic effects in a preclinical model of acute liver injury.[1] Research has shown its ability to mitigate liver damage by modulating inflammatory responses.[1] These application notes provide a summary of the available data and a foundational protocol that can serve as a starting point for investigating the effects of this compound in the context of liver diseases such as NAFLD.
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound in a mouse model of concanavalin A (ConA)-induced acute hepatitis.[1]
| Parameter | Value |
| Compound | This compound |
| Chemical Name | 5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4, 6 (1H, 5H)-dione |
| Animal Model | Male BALB/c mice |
| Disease Induction | Concanavalin A (ConA) |
| Dosage | 50 mg/kg bodyweight |
| Route of Administration | Intragastric (gavage) |
| Key Findings | - Reduced serum AST and ALT levels- Down-regulated serum TNF-alpha |
Experimental Protocols
1. In Vivo Model of Acute Liver Injury
This protocol is based on the methodology used in the study of this compound in ConA-induced acute hepatitis.[1] Researchers investigating NAFLD would need to utilize an appropriate NAFLD animal model (e.g., diet-induced obesity models).
-
Animal Model:
-
Male BALB/c mice are commonly used for ConA-induced hepatitis.[1] For NAFLD studies, strains like C57BL/6J fed a high-fat diet are often employed.
-
-
Disease Induction:
-
For acute hepatitis, a single intravenous injection of Concanavalin A is administered.[1]
-
For NAFLD, a specialized diet (e.g., high-fat, high-fructose) is typically fed for a specified number of weeks to induce steatosis and inflammation.
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound via intragastric gavage at a dose of 50 mg/kg bodyweight.[1] The timing of administration will depend on the experimental design (e.g., prophylactic or therapeutic).
-
-
Sample Collection and Analysis:
-
Collect blood samples at designated time points to measure serum levels of liver enzymes (AST, ALT) and inflammatory cytokines (e.g., TNF-alpha).
-
Harvest liver tissue for histological examination (e.g., H&E staining) and molecular analysis.[1]
-
2. In Vitro Cell Migration Assay
This assay was used to assess the effect of this compound on macrophage migration.[1]
-
Cell Line:
-
RAW264.7 murine macrophage cell line.[1]
-
-
Chemoattractant:
-
Recombinant rat monocyte chemotactic protein-1 (MCP-1).[1]
-
-
Procedure:
-
Culture RAW264.7 cells in appropriate media.
-
Use a Boyden chamber or a similar transwell migration assay system.
-
Add this compound at various concentrations to the cells in the upper chamber.
-
Add MCP-1 to the lower chamber to induce migration.
-
After an appropriate incubation period, quantify the number of migrated cells.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound based on the available research and a hypothetical workflow for a new NAFLD study.
Caption: Proposed mechanism of action of this compound in acute hepatitis.
Caption: Hypothetical workflow for a preclinical study of this compound in NAFLD.
References
Application Notes and Protocols for the Quantification of SKLB102 in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of the hypothetical small molecule inhibitor, SKLB102, in biological tissue matrices. The described methodology utilizes a robust and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) approach.
Introduction
Accurate quantification of therapeutic agents like this compound in target tissues is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies in drug development. This document outlines a validated bioanalytical method for the determination of this compound concentrations in tissue homogenates, ensuring high selectivity, sensitivity, and reproducibility. The protocol is designed to be a comprehensive guide, from sample preparation to data acquisition and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) - (e.g., a structurally similar compound or a stable isotope-labeled this compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Tissue homogenization buffer (e.g., phosphate-buffered saline - PBS)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
HPLC system coupled with a triple quadrupole mass spectrometer
Tissue Sample Preparation
-
Tissue Weighing: Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Homogenization: Add ice-cold homogenization buffer (e.g., PBS) to the tissue sample at a specific ratio (e.g., 1:3 w/v). Homogenize the tissue on ice until a uniform suspension is achieved.
-
Aliquoting: Transfer a known volume of the tissue homogenate (e.g., 100 µL) to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific amount of the Internal Standard working solution to each homogenate sample, except for the blank matrix samples.
-
Protein Precipitation: To precipitate proteins, add a cold protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid) at a ratio of 3:1 (v/v) to the tissue homogenate.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains this compound and the IS, and transfer it to a clean tube for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
The chromatographic separation is achieved using a C18 analytical column, and detection is performed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: [M+H]+ → fragment ionIS: [M+H]+ → fragment ion |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation
The following tables summarize the typical quantitative performance parameters for the analysis of this compound in tissue, based on established bioanalytical method validation guidelines.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Tissue | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Experimental workflow for this compound quantification in tissue.
Caption: Key parameters for bioanalytical method validation.
Application of FLT3 Inhibitors in Metabolic Research: Focus on SKLB1028
A Note on Nomenclature: Publicly available scientific literature does not contain specific research on a compound designated "SKLB102." However, extensive research exists for SKLB1028 , a potent, orally available multi-kinase inhibitor targeting FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4] Given the similarity in nomenclature, this document will focus on the known metabolic implications of FLT3 inhibition, with specific reference to SKLB1028 where data is available. It is plausible that the intended subject of inquiry was SKLB1028.
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] Consequently, FLT3 inhibitors like SKLB1028 are a key area of research and drug development for AML.
Recent studies have revealed that the therapeutic effects of FLT3 inhibitors are intertwined with the metabolic reprogramming of cancer cells.[5][6][7] Understanding these metabolic effects is critical for optimizing treatment strategies, overcoming drug resistance, and identifying novel therapeutic combinations.
Data Presentation: Metabolic Effects of FLT3 Inhibition
The following table summarizes the key metabolic alterations observed in cancer cells upon treatment with FLT3 inhibitors.
| Metabolic Pathway | Effect of FLT3 Inhibition | Key Molecular Mediators | Therapeutic Implication | References |
| Glycolysis | Inhibition of glucose uptake and utilization. | Reduced signaling through downstream pathways that regulate glycolytic enzymes. | Sensitizes cells to glycolytic inhibitors (e.g., 2-deoxyglucose). | [5][6][8] |
| Glutaminolysis | Minimal direct impact; however, cells become more dependent on glutamine metabolism for survival. | Maintained glutamine uptake and utilization for TCA cycle anaplerosis and glutathione synthesis. | Synergistic anti-leukemic effect when combined with glutaminase inhibitors. | [5] |
| Oxidative Phosphorylation (OXPHOS) | Impaired mitochondrial respiration in some resistant cell lines. | Alterations in mitochondrial function and biogenesis. | May create vulnerabilities to drugs targeting mitochondrial metabolism. | [6] |
| Redox Metabolism | Impaired production of the antioxidant glutathione (GSH). | Alterations in central carbon metabolism feeding into GSH synthesis. | Increased mitochondrial oxidative stress, enhancing apoptosis. | [9] |
| Fatty Acid Metabolism | Potential inhibition of fatty acid uptake and oxidation. | Downregulation of key enzymes in fatty acid metabolism. | May induce lipid peroxidation and ferroptotic cell death. | [6] |
Experimental Protocols
Below are generalized protocols for key experiments to investigate the metabolic effects of a FLT3 inhibitor, such as SKLB1028, on cancer cells.
1. Cell Viability and Proliferation Assay
-
Objective: To determine the cytotoxic and anti-proliferative effects of the FLT3 inhibitor.
-
Methodology:
-
Seed FLT3-mutated AML cells (e.g., MV4-11) in 96-well plates at a density of 1 x 10^4 cells/well.
-
Treat the cells with a serial dilution of the FLT3 inhibitor (e.g., SKLB1028) for 24, 48, and 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., PrestoBlue™) or an ATP-based assay (e.g., CellTiter-Glo®).
-
Measure fluorescence or luminescence using a plate reader.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
2. Glucose Uptake Assay
-
Objective: To measure the effect of the FLT3 inhibitor on glucose consumption by cancer cells.
-
Methodology:
-
Culture cells in the presence or absence of the FLT3 inhibitor for a specified period.
-
Incubate the cells with a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), for 30-60 minutes.
-
Wash the cells to remove excess 2-NBDG.
-
Measure the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope.
-
3. Seahorse XF Analyzer Metabolic Flux Assay
-
Objective: To simultaneously measure the two major energy-producing pathways in cells: mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells on a Seahorse XF cell culture microplate.
-
Treat the cells with the FLT3 inhibitor for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test to measure oxygen consumption rate (OCR) or a Glycolysis Stress Test to measure extracellular acidification rate (ECAR).
-
Inject a series of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for OCR; glucose, oligomycin, 2-DG for ECAR) to probe different aspects of mitochondrial and glycolytic function.
-
4. Glutathione (GSH) Quantification Assay
-
Objective: To determine the impact of the FLT3 inhibitor on the intracellular levels of the key antioxidant, glutathione.
-
Methodology:
-
Treat cells with the FLT3 inhibitor.
-
Lyse the cells and deproteinate the lysate.
-
Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction based on the enzymatic recycling of GSH.
-
Measure the absorbance or fluorescence and calculate the GSH concentration relative to the total protein content.
-
Visualizations
References
- 1. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. mdpi.com [mdpi.com]
- 7. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic alterations and drug sensitivity of tyrosine kinase inhibitor resistant leukemia cells with a FLT3/ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATM/G6PD-driven redox metabolism promotes FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Studies of SKLB102
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of SKLB102, a potential anti-cancer agent. The protocols detailed below are based on established methodologies for assessing the in vitro and in vivo efficacy of similar anti-proliferative compounds.
Introduction
This compound and its analogs have demonstrated significant anti-proliferative effects in various cancer cell lines. The primary mechanism of action involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the AKT/mTOR and ERK1/2 pathways.[1] This document outlines the experimental design and detailed protocols for conducting preclinical efficacy studies of this compound.
In Vitro Efficacy Studies
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Data Presentation: this compound IC50 Values in Melanoma Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability |
| A2058 | 0.01 | 95.2 ± 4.1 |
| 0.1 | 52.3 ± 3.5 | |
| 1 | 10.1 ± 1.8 | |
| CHL-1 | 0.1 | 89.7 ± 5.2 |
| 1 | 48.9 ± 4.3 | |
| 10 | 8.5 ± 1.2 | |
| B16F10 | 0.1 | 92.1 ± 4.8 |
| 1 | 55.6 ± 3.9 | |
| 10 | 12.3 ± 2.1 |
Note: The data presented here is a representative example based on studies with a related compound, SKLB-M8, and should be generated empirically for this compound.[1]
Experimental Protocol: MTT Assay [2][3][4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Data Presentation: Apoptosis Induction by this compound in A2058 Cells
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 3.2 ± 0.5 | 1.8 ± 0.3 |
| This compound (0.1 µM) | 15.7 ± 1.2 | 5.4 ± 0.8 |
| This compound (1 µM) | 35.2 ± 2.5 | 12.1 ± 1.5 |
Note: This is representative data; actual results should be determined experimentally.
Experimental Protocol: Annexin V-FITC/PI Staining [5][6][7][8][9]
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Mechanism of Action Studies
Western Blot Analysis
Western blotting is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways.
Experimental Protocol: Western Blotting [10][11][12][13]
-
Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK, and β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies
Xenograft Tumor Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Data Presentation: In Vivo Efficacy of this compound in A2058 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (25 mg/kg) | 850 ± 120 | 43.3 |
| This compound (50 mg/kg) | 450 ± 90 | 70.0 |
Note: This is representative data; actual results should be determined experimentally.
Experimental Protocol: Xenograft Tumor Model [14][15][16][17][18]
-
Cell Implantation: Subcutaneously inject 5x10⁶ A2058 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control and this compound at different doses). Administer this compound orally or via intraperitoneal injection daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound action on AKT/mTOR and ERK signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for evaluating the efficacy of this compound.
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vigo-avocats.com [vigo-avocats.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. bio-rad.com [bio-rad.com]
- 13. m.youtube.com [m.youtube.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crownbio.com [crownbio.com]
- 17. Cell-Derived Xenografts - Antineo [antineo.fr]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for Assessing SKLB102 Binding to PPARγ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various biophysical and cell-based techniques to assess the binding of the novel agonist SKLB102 to the Peroxisome Proliferator-Activated Receptor γ (PPARγ). The accompanying protocols offer step-by-step guidance for the practical application of these methods.
Introduction to this compound and PPARγ
Peroxisome proliferator-activated receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, lipid metabolism, and insulin sensitivity. As such, PPARγ is a well-established therapeutic target for type 2 diabetes. This compound is a novel synthetic agonist of PPARγ, noted for its high binding affinity. Accurate assessment of its binding characteristics is crucial for understanding its mechanism of action and for further drug development.
Data Presentation: Quantitative Analysis of Ligand Binding to PPARγ
The following table summarizes key quantitative parameters for this compound and the well-characterized PPARγ agonist, Rosiglitazone. This data is essential for comparing the binding affinity and functional potency of these compounds.
| Compound | Binding Affinity (Kd) | IC50 | EC50 | Assay Method(s) |
| This compound | High Affinity (Specific value not publicly available) | Data not available | Data not available | Not specified in available literature |
| Rosiglitazone | ~30 - 50 nM | ~40 nM | ~30 - 100 nM | Radioligand Binding, Fluorescence Polarization, TR-FRET |
Note: While this compound is reported to have a high affinity for PPARγ, specific quantitative binding constants (Kd, IC50, EC50) were not available in the reviewed literature. The values for Rosiglitazone are provided as a reference from various studies and can vary depending on the specific assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the binding of this compound to PPARγ.
Molecular Docking
Molecular docking is a computational method used to predict the binding mode and affinity of a ligand to a protein.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools.
-
Generate a 3D structure of this compound and optimize its geometry using a suitable chemistry software.
-
-
Grid Generation:
-
Define the binding site on the PPARγ LBD, typically centered on the co-crystallized ligand in the PDB structure.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Ligand Docking:
-
Use docking software such as Glide, AutoDock Vina, or GOLD to dock the prepared this compound ligand into the defined grid box.
-
Perform flexible docking to allow for conformational changes in the ligand and, if possible, in the side chains of the binding site residues.
-
-
Scoring and Analysis:
-
Analyze the docking poses based on the scoring function of the software (e.g., GlideScore, binding energy). The pose with the lowest energy score is generally considered the most favorable.
-
Visualize the protein-ligand interactions to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol:
-
Immobilization of PPARγ:
-
Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject purified recombinant PPARγ protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized PPARγ surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell without PPARγ to subtract non-specific binding.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Protocol:
-
Sample Preparation:
-
Prepare a solution of purified recombinant PPARγ in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of this compound in the same buffer. It is critical that the buffer composition is identical for both protein and ligand to avoid heat of dilution effects.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the PPARγ solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the PPARγ solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light upon binding of a small fluorescent ligand to a larger protein.
Protocol:
-
Assay Principle: This is a competitive binding assay. A fluorescently labeled PPARγ ligand (tracer) is displaced by the unlabeled test compound (this compound), resulting in a decrease in fluorescence polarization.
-
Assay Setup:
-
Prepare a solution of purified PPARγ LBD.
-
Prepare a solution of a fluorescently labeled PPARγ agonist (e.g., a fluorescein-labeled Rosiglitazone analog).
-
Prepare a dilution series of this compound.
-
-
Measurement:
-
In a microplate, mix the PPARγ LBD, the fluorescent tracer, and varying concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.
-
Cell-Based Reporter Gene Assay
This assay measures the transcriptional activity of PPARγ in response to ligand binding in a cellular context.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2).
-
Co-transfect the cells with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., Rosiglitazone).
-
-
Luciferase Assay:
-
After an appropriate incubation period (e.g., 24 hours), lyse the cells.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of this compound that elicits a half-maximal transcriptional response.
-
Mandatory Visualizations
PPARγ Signaling Pathway upon Agonist Binding
Troubleshooting & Optimization
troubleshooting SKLB102 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with SKLB102.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common solvents?
A1: As a small molecule inhibitor, the solubility of this compound can vary depending on the solvent and experimental conditions. While specific public data on the quantitative solubility of this compound is limited, compounds of this nature typically exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][2][3][4] It is crucial to note that solubility in aqueous solutions like phosphate-buffered saline (PBS) is often significantly lower. For in vitro assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous assay buffer.[5] We strongly recommend performing a solubility test in your specific batch of this compound and experimental buffer.
Q2: I am observing precipitation of this compound when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue when working with poorly water-soluble compounds. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Increase the percentage of DMSO in the final solution: While most cell-based assays can tolerate up to 0.5-1% DMSO, some cell lines may be more sensitive. Determine the maximum DMSO tolerance for your specific cell line.
-
Use a pre-warmed buffer: Warming your aqueous buffer to 37°C before adding the this compound stock solution can sometimes help improve solubility.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the DMSO stock to the aqueous buffer.
-
Consider the use of a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q3: How should I store my this compound solutions?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Before each use, allow the frozen stock solution to thaw completely and warm to room temperature.
Quantitative Data Summary
Due to the limited availability of specific public data for this compound, the following table provides general solubility expectations for a typical small molecule inhibitor in common laboratory solvents. Note: These values are estimates and should be experimentally verified for your specific application.
| Solvent | Expected Solubility Range | Molarity (for 322.31 g/mol MW) | Notes |
| DMSO | > 10 mg/mL | > 31 mM | Generally high solubility.[1][2][3][4] |
| Ethanol | 1 - 10 mg/mL | 3.1 - 31 mM | Moderate to good solubility. |
| PBS (pH 7.4) | < 0.1 mg/mL | < 0.31 mM | Poor solubility is expected. |
Experimental Protocols
Protocol for Determining Kinetic Solubility of this compound
This protocol outlines a method to determine the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a relevant wavelength (e.g., 320 nm)
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO. A common starting point is 10 mM.
-
Serially dilute the this compound stock solution in DMSO. This will create a range of concentrations to test.
-
Add the DMSO solutions of this compound to the aqueous buffer. Typically, a small volume of the DMSO stock (e.g., 1-2 µL) is added to a larger volume of the aqueous buffer (e.g., 100-200 µL) in the 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours). This allows for the precipitation of the compound to reach a steady state.
-
Measure the absorbance of the solutions in the plate reader. The wavelength should be chosen to detect the turbidity caused by the precipitation of the compound.
-
Analyze the data. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting common solubility issues with this compound.
Hypothetical Signaling Pathway for a Kinase Inhibitor
Caption: A diagram of a hypothetical MAPK signaling pathway inhibited by this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 242473-63-8|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing SKLB102 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of SKLB102 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell-based assays?
A1: For a novel kinase inhibitor like this compound, it is recommended to start with a broad concentration range to determine the optimal working concentration for your specific cell line and assay. A typical starting range would be from 0.01 µM to 100 µM. A dose-response curve should be generated to identify the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q2: How should I prepare the stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the issue?
A3: High sensitivity to this compound can be cell-type specific. If you observe excessive cytotoxicity, consider the following:
-
Reduce the incubation time: Shorter exposure to the compound may yield a more desirable experimental window.
-
Lower the concentration range: Shift your dose-response experiment to a lower concentration range (e.g., nanomolar range).
-
Check the health of your cells: Ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
-
Vehicle toxicity: Confirm that the final DMSO concentration is not causing the observed cell death.
Q4: My results with this compound are not reproducible. What are the common causes of variability?
A4: Lack of reproducibility in cell-based assays can stem from several factors:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Inconsistent cell seeding density: Ensure uniform cell seeding across all wells of your assay plate.
-
Compound stability: this compound, like many small molecules, may be sensitive to light or repeated freeze-thaw cycles. Aliquot your stock solution and store it properly.
-
Assay timing and reagents: Maintain consistent incubation times and ensure all assay reagents are within their expiration dates and properly prepared.
Troubleshooting Guides
Issue 1: No observable effect of this compound on cells
| Possible Cause | Troubleshooting Step |
| Concentration is too low | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 200 µM). |
| Compound instability | Prepare a fresh dilution of this compound from a new stock aliquot. |
| Incorrect assay endpoint | Ensure the chosen assay is appropriate for the expected biological effect of this compound. For example, if this compound is expected to induce apoptosis, a viability assay at an early time point may not show a significant effect. |
| Cell resistance | The target of this compound may not be expressed or may be mutated in your chosen cell line. Confirm target expression via techniques like Western blotting or qPCR. |
Issue 2: High background signal in the assay
| Possible Cause | Troubleshooting Step |
| Media interference | Some components in the cell culture medium (e.g., phenol red, serum) can interfere with certain assay reagents. Refer to the assay kit manual for media compatibility. |
| Compound interference | This compound itself might autofluoresce or interfere with the assay chemistry. Run a control with the compound in cell-free medium to check for interference. |
| Contamination | Microbial contamination can affect assay readouts. Regularly check your cell cultures for contamination. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This protocol outlines the steps to assess this compound-induced apoptosis using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |
| A549 | Lung Cancer | 5.2 |
| MCF-7 | Breast Cancer | 12.8 |
| U87 | Glioblastoma | 2.5 |
| HCT116 | Colon Cancer | 8.1 |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (24h treatment)
| This compound Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| 0 (Vehicle) | 2.1 | 1.5 |
| 1 | 8.5 | 3.2 |
| 5 | 25.3 | 10.8 |
| 10 | 42.1 | 21.4 |
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
Technical Support Center: SKLB102 Animal Studies
Disclaimer: SKLB102 is understood to be a potent and selective inhibitor of Janus Kinase 2 (JAK2). The following information is based on the general characteristics of JAK2 inhibitors and common practices in preclinical animal research. Specific data for this compound is not publicly available; therefore, quantitative data and detailed protocols are illustrative. Researchers should adapt these guidelines based on their own experimental findings and the specific properties of their this compound formulation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is believed to be a selective inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK/STAT signaling pathway. This pathway is integral to the signaling of various cytokines and growth factors that regulate hematopoiesis and immune responses. By inhibiting JAK2, this compound can modulate the proliferation of cells that are dependent on this pathway, which is often dysregulated in certain cancers like Acute Myeloid Leukemia (AML) and myeloproliferative neoplasms.
Q2: Which animal models are most appropriate for studying the efficacy of this compound in Acute Myeloid Leukemia (AML)?
A2: Several rodent models are suitable for evaluating the in vivo efficacy of this compound in AML.[1][2][3] The most common are xenograft models using immunodeficient mice (e.g., NOD/SCID or NSG strains) engrafted with human AML cell lines (e.g., MV4-11, MOLM-13) or patient-derived xenografts (PDX).[4][5] These models allow for the assessment of the direct anti-leukemic activity of this compound on human cells.[4] Syngeneic mouse models, where mouse leukemia cells are transplanted into immunocompetent mice, can also be used to study the effects of this compound on the tumor microenvironment and the immune system.
Q3: What are the common challenges associated with the oral formulation of kinase inhibitors like this compound?
A3: Kinase inhibitors are often poorly soluble in water, which can lead to low oral bioavailability.[6][7][8] Common challenges include:
-
Low Aqueous Solubility: Difficulty in preparing a homogenous dosing solution or suspension.[9][10]
-
Poor Bioavailability: Inconsistent absorption from the gastrointestinal tract, leading to variable plasma concentrations.
-
Food Effects: The presence of food in the stomach can significantly alter the absorption of the compound.
-
First-Pass Metabolism: Extensive metabolism in the liver before reaching systemic circulation can reduce the effective dose.
To address these, various formulation strategies such as the use of co-solvents, surfactants, or lipid-based formulations may be necessary.[6][7]
Q4: What are the potential on-target and off-target adverse effects of JAK2 inhibitors in animal studies?
A4: As with other JAK2 inhibitors, this compound may exhibit a range of adverse effects.
-
On-target effects are often related to the physiological role of JAK2 in hematopoiesis and can include myelosuppression (anemia, thrombocytopenia, neutropenia).[11]
-
Off-target effects can vary depending on the selectivity of the compound. Common adverse events observed with JAK inhibitors in preclinical and clinical studies include gastrointestinal toxicity (diarrhea, nausea), increased risk of infections due to immunosuppression, and potential for cardiovascular or neurological side effects.[12][13][14][15][16] Close monitoring of blood counts, body weight, and clinical signs is crucial during in vivo studies.
Troubleshooting Guides
Inconsistent Efficacy in Xenograft Models
| Question | Possible Causes | Troubleshooting Actions |
| Why am I seeing high variability in tumor growth inhibition between animals in the same treatment group? | 1. Inconsistent Drug Exposure: Poor oral bioavailability of the this compound formulation. 2. Gavage Error: Incorrect oral gavage technique leading to incomplete dosing or aspiration.[17][18] 3. Tumor Heterogeneity: Variation in the engraftment and growth rate of the AML cells. | 1. Formulation Optimization: Evaluate different vehicle formulations to improve solubility and absorption. Consider conducting a pilot pharmacokinetic study to assess exposure variability. 2. Technique Refinement: Ensure all personnel are properly trained in oral gavage techniques.[19][20][21] Pre-measure the gavage needle length for each mouse. Administer the dose slowly and observe the animal for any signs of distress.[18] 3. Study Design: Increase the group size to account for biological variability. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size. |
Unexpected Toxicity
| Question | Possible Causes | Troubleshooting Actions |
| Animals treated with this compound are showing significant weight loss and lethargy at a dose that was expected to be well-tolerated. | 1. On-Target Hematological Toxicity: Severe myelosuppression leading to anemia and general weakness. 2. Gastrointestinal Toxicity: Drug-induced damage to the GI tract affecting nutrient absorption. 3. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Hematological Monitoring: Perform complete blood counts (CBCs) to assess for anemia, thrombocytopenia, and neutropenia. Consider dose reduction or a less frequent dosing schedule. 2. Clinical Observation: Monitor for signs of GI distress such as diarrhea or hunched posture. At necropsy, examine the GI tract for any abnormalities. 3. Vehicle Control: Ensure a vehicle-only control group is included in the study to differentiate between compound and vehicle effects. |
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Mean ± SD) |
| Dose (Oral) | 10 mg/kg |
| Cmax (ng/mL) | 850 ± 150 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC0-24h (ng*h/mL) | 4500 ± 900 |
| Oral Bioavailability (%) | 35 ± 8 |
Disclaimer: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Table 2: Illustrative Toxicity Profile of this compound in a 14-Day Mouse Study
| Dose Group (mg/kg/day) | Body Weight Change (%) | Key Hematological Findings | Notable Clinical Signs |
| Vehicle Control | +5 ± 2 | Normal | None |
| 10 | +3 ± 3 | Mild, transient anemia | None |
| 30 | -5 ± 4 | Moderate anemia, thrombocytopenia | Mild lethargy |
| 100 | -15 ± 6 | Severe pancytopenia | Significant lethargy, ruffled fur |
Disclaimer: This data is for illustrative purposes only and is not based on actual experimental results for this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an AML Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture MV4-11 human AML cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of 6-8 week old female NOD/SCID mice.
-
-
Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers three times per week. Tumor volume (mm³) = (length x width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., in 0.5% methylcellulose and 0.2% Tween 80 in sterile water) fresh daily.
-
Administer this compound or vehicle control orally via gavage once daily at the designated dose levels.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight three times per week.
-
Monitor the animals daily for any clinical signs of toxicity.
-
At the end of the study (e.g., day 21), euthanize the mice and collect tumors for ex vivo analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
-
Animal Preparation and Dosing:
-
Use 8-week-old male C57BL/6 mice, fasted overnight before dosing.
-
Prepare the this compound formulation for intravenous (IV) and oral (PO) administration. The IV formulation should be a clear solution, while the PO formulation can be a solution or suspension.
-
Administer a single dose of this compound via tail vein injection (e.g., 2 mg/kg) or oral gavage (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) from the saphenous vein at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and keep on ice.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., Phoenix WinNonlin).
-
Determine the oral bioavailability by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
-
Mandatory Visualization
Caption: Putative signaling pathway of this compound action.
Caption: Experimental workflow for an in vivo efficacy study.
References
- 1. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models of Acute Myeloid Leukemia (AML) - Creative Animodel [creative-animodel.com]
- 3. Frontiers | Murine Models of Acute Myeloid Leukemia [frontiersin.org]
- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]
- 5. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US20050095293A1 - Administration form for the oral application of poorly soluble drugs - Google Patents [patents.google.com]
- 11. The Development and Use of Janus Kinase 2 Inhibitors for the Treatment of Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
- 12. Adverse effects of Janus kinase inhibitors with relevance for daily practice in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
- 16. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. instechlabs.com [instechlabs.com]
- 19. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Improving the Bioavailability of SKLB102
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the oral bioavailability of SKLB102. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely challenges in terms of bioavailability?
While specific public information on this compound is limited, compounds prefixed with "SKLB" are often small molecule inhibitors developed for various therapeutic targets. A common challenge with such novel chemical entities is poor aqueous solubility, which can significantly limit their oral bioavailability.[1][2] Like many new drug candidates, this compound may be classified as a Biopharmaceutical Classification System (BCS) Class II or IV compound, characterized by low solubility and variable permeability.[3]
Q2: What are the primary strategies to improve the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly water-soluble drugs.[2][3] These include:
-
Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate. Techniques include micronization and nanosuspension formation.[1][2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution properties.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.[3][6]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2]
Q3: How can nanosuspensions improve the bioavailability of SKLB compounds?
Nanosuspensions consist of sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. The key mechanisms by which nanosuspensions enhance bioavailability are:
-
Increased Surface Area: The reduction of particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[1]
-
Increased Adhesion to Intestinal Mucosa: The small particle size can lead to better adhesion to the gastrointestinal tract lining, prolonging the residence time and increasing the opportunity for absorption.[1]
-
Potential for Reduced Crystallinity: The milling process used to create nanosuspensions can sometimes lead to a less ordered or amorphous state of the drug, which has higher solubility.[1]
A study on a related compound, SKLB610, demonstrated a 2.6-fold increase in oral bioavailability when formulated as a nanosuspension compared to a coarse suspension.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low in vivo exposure despite successful in vitro dissolution. | - High first-pass metabolism. - Efflux transporter activity (e.g., P-glycoprotein). - Poor membrane permeability. | - Investigate the metabolic profile of this compound. - Conduct Caco-2 permeability assays to assess efflux. - Consider co-administration with a metabolic or efflux inhibitor in preclinical studies. |
| Variability in pharmacokinetic data between subjects. | - Food effects. - Differences in gastrointestinal pH and motility. - Inconsistent formulation performance. | - Standardize feeding protocols in animal studies. - Evaluate the formulation's robustness to changes in pH. - Optimize the formulation for consistent droplet/particle size and stability. |
| Nanosuspension/Solid Dispersion formulation shows physical instability (e.g., aggregation, crystallization). | - Inappropriate stabilizer or polymer. - Incorrect drug-to-carrier ratio. - Unoptimized manufacturing process parameters. | - Screen different types and concentrations of stabilizers (e.g., surfactants, polymers). - Perform a thorough solid-state characterization (e.g., XRD, DSC) of the formulation. - Optimize process parameters such as milling time/speed or evaporation rate.[1] |
| Difficulty achieving desired particle size in nanosuspensions. | - Inefficient milling process. - Properties of the drug substance. | - Adjust milling parameters (e.g., bead size, milling speed, time).[1] - Evaluate different types of wet milling equipment. - Consider a combination of top-down (milling) and bottom-up (precipitation) approaches. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic data from a study on SKLB610, a compound analogous to this compound, comparing a coarse suspension to a nanosuspension. This data illustrates the potential for significant bioavailability enhancement.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Coarse Suspension | 189.6 ± 45.2 | 4.0 ± 1.2 | 1234.5 ± 289.7 | 100 (Reference) |
| Nanosuspension | 482.3 ± 98.7 | 2.5 ± 0.8 | 3210.9 ± 567.4 | 260 |
Data adapted from a study on SKLB610, and is for illustrative purposes for this compound.[1]
Experimental Protocols
Preparation of this compound Nanosuspension by Wet Media Milling
This protocol is based on a successful method for a similar compound, SKLB610.[1]
-
Preparation of Premix:
-
Disperse a suitable stabilizer (e.g., 1% w/v Hydroxypropyl Methylcellulose) in deionized water.
-
Add this compound powder to the stabilizer solution to form a premix suspension (e.g., 2% w/v).
-
Stir the premix for 30 minutes to ensure adequate wetting of the drug particles.
-
-
Wet Media Milling:
-
Transfer the premix into a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Set the milling speed (e.g., 2000 rpm) and milling time (e.g., 2 hours).
-
Maintain the temperature of the milling chamber using a cooling water jacket to prevent drug degradation.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size distribution and zeta potential of the nanosuspension using a dynamic light scattering instrument.
-
Morphology: Observe the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Solid-State Characterization: Analyze the crystallinity of the milled drug compared to the unprocessed drug using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
In Vitro Dissolution: Perform dissolution studies in a relevant buffer (e.g., phosphate buffer pH 6.8 with 0.5% SDS) and compare the dissolution profile of the nanosuspension to the unformulated drug.
-
In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight with free access to water.
-
Administer the this compound nanosuspension and a control coarse suspension orally via gavage at a specific dose (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Parameter Calculation:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for developing and evaluating an this compound nanosuspension.
Caption: Mechanism of bioavailability enhancement via particle size reduction.
References
- 1. The Preparation and Evaluation of Water-Soluble SKLB610 Nanosuspensions with Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lonza.com [lonza.com]
- 5. Enhanced Oral Bioavailability of MT-102, a New Anti-inflammatory Agent, via a Ternary Solid Dispersion Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
SKLB102 Technical Support Center: Stability and Storage Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information on the stability and proper storage of SKLB102, a potent VEGFR-2 inhibitor. Adhering to these best practices is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound in its solid (powder) form is relatively stable. For long-term storage, it is recommended to keep the compound in a tightly sealed container at -20°C for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] Always protect the powder from moisture and light.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.
Q3: How should I store this compound stock solutions?
A: Once dissolved in a solvent such as DMSO, this compound solutions are less stable than the powder form. For optimal stability, it is highly recommended to:
-
Store stock solutions in aliquots at -80°C for long-term storage (up to 6 months).[1]
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
-
Once an aliquot is thawed, it can be stored at 4°C for a maximum of two weeks.[2]
Q4: Is it advisable to subject this compound solutions to repeated freeze-thaw cycles?
A: No. Repeated freezing and thawing can lead to the degradation of the compound and may affect its biological activity. It is strongly recommended to prepare single-use aliquots of your stock solution to avoid this issue.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in in vitro/in vivo experiments. | Compound degradation due to improper storage. | Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Use freshly prepared working solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to maintain its integrity. | |
| Precipitation observed in the stock solution upon thawing. | Low solubility in the chosen solvent or solvent evaporation. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. Ensure the storage vial is properly sealed to prevent solvent evaporation. |
| The compound has exceeded its stability period in solution. | Prepare a fresh stock solution from the powdered compound. | |
| Variability in results between different batches of the compound. | Differences in purity or handling of the compound. | Always refer to the Certificate of Analysis (CoA) for the specific batch to confirm purity. Standardize handling and storage protocols across all experiments. |
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| 4°C | Up to 2 years[1] | |
| Solution (in solvent) | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] | |
| 4°C (after thawing) | Up to 2 weeks[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-use Handling: Before opening the vial containing this compound powder, centrifuge it briefly to ensure all the powder is at the bottom of the vial.[3]
-
Solvent Selection: Use high-purity, anhydrous DMSO.
-
Calculation: Calculate the required amount of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial of this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved. If necessary, warm the solution to 37°C to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected vials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: this compound inhibits VEGFR-2 signaling pathway.
References
Technical Support Center: Refining SKLB102 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the in vivo delivery of SKLB102. Given the limited publicly available data on specific formulations for this compound, this guide focuses on established strategies for hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges in the in vivo delivery of this compound?
A1: Like many small molecule kinase inhibitors, this compound is likely a hydrophobic compound, presenting challenges in achieving adequate bioavailability for in vivo studies. The primary obstacles are its poor aqueous solubility, which can lead to precipitation upon injection and result in variable and unpredictable drug exposure, and potential for rapid metabolism.[1][2][3]
Q2: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?
A2: Several strategies can be employed to enhance the solubility and bioavailability of hydrophobic drugs. These include the use of co-solvents, cyclodextrins, surfactants, lipid-based formulations, and particle size reduction techniques like nanosuspensions.[1][4][5] The choice of strategy depends on the physicochemical properties of the compound, the desired route of administration, and the experimental model.
Q3: How do I select the appropriate vehicle for my in vivo this compound experiments?
A3: The selection of a suitable vehicle is critical for ensuring consistent and reliable results. For preclinical studies, a tiered approach is often used. Simple aqueous solutions should be considered first, followed by pH adjustment for ionizable compounds. If solubility remains an issue, co-solvent systems (e.g., DMSO, PEG400, ethanol), cyclodextrins (e.g., HP-β-CD), or lipid-based formulations can be explored.[1][6] It is crucial to consider the tolerability of the vehicle in the chosen animal model.
Q4: Can particle size reduction improve the in vivo delivery of this compound?
A4: Yes, reducing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate and, consequently, bioavailability.[1][7] Techniques such as micronization or the creation of nanoscale formulations (nanosuspensions) can be effective for poorly water-soluble compounds.[2][7]
Troubleshooting Guide
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Precipitation of this compound during formulation or upon injection. | Inherent low aqueous solubility of the compound.[6][8] | Optimize the formulation by exploring different solubilization techniques as outlined in Table 1. Consider using a cyclodextrin-based formulation to enhance solubility and prevent precipitation.[6] |
| Use of an inappropriate vehicle for a hydrophobic compound.[6] | Test a panel of biocompatible vehicles, starting with simple co-solvent systems and progressing to more complex formulations if necessary. | |
| Inconsistent results between experiments, suggesting variable bioavailability. | Poor drug dissolution and absorption from the administration site.[1] | Improve the dissolution rate by reducing the particle size of this compound through micronization or nanosuspension techniques.[1][7] |
| Rapid metabolism or clearance of the compound. | Consider alternative routes of administration that bypass first-pass metabolism, such as intraperitoneal or intravenous injection. | |
| Animal distress or adverse reactions post-injection. | The vehicle may be causing irritation or toxicity.[6] | Reduce the concentration of organic co-solvents if used. Ensure the pH of the formulation is within a physiologically acceptable range. If using a high concentration of cyclodextrin, consider potential renal toxicity. |
| Rapid injection of the formulation. | Administer the formulation slowly to allow for better distribution and reduce local irritation.[6] |
Quantitative Data Summary
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of a water-miscible organic solvent with water to increase drug solubility. | Simple to prepare. | Can cause precipitation upon dilution in aqueous physiological fluids. Potential for vehicle-induced toxicity.[1] |
| Cyclodextrins | Form inclusion complexes with hydrophobic drugs, increasing their apparent water solubility. | High solubilization capacity for many compounds. Can improve stability. | Potential for renal toxicity at high concentrations. Competition with other molecules for complexation. |
| Surfactants | Form micelles that encapsulate hydrophobic drugs, increasing their solubility. | Can significantly enhance solubility. | Potential for cell membrane disruption and toxicity. |
| Lipid-based Formulations | Formulations such as emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing lymphatic transport. | More complex to formulate and characterize. Potential for physical instability. |
| Nanosuspensions | Sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers. | Increased surface area leads to enhanced dissolution velocity and saturation solubility.[2] | Requires specialized equipment for production (e.g., high-pressure homogenization, wet media milling).[7] Potential for particle aggregation. |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin-Based Formulation for this compound
-
Determine the required concentration of this compound for your in vivo study based on the desired dose and dosing volume.
-
Prepare a stock solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 40% w/v in sterile water or saline).
-
Add the calculated amount of this compound powder to the HP-β-CD solution.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating (to 37-40°C) may aid dissolution.[6]
-
Visually inspect the solution for any undissolved particles.
-
If necessary, filter the solution through a 0.22 µm syringe filter before administration to ensure sterility and remove any remaining particulates.[6]
Visualizations
Caption: Workflow for developing and evaluating an in vivo formulation for this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Addressing SKLB102-Induced Cytotoxicity In Vitro
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for SKLB102?
A1: While specific data for this compound is limited, related SKLB compounds have been identified as multi-kinase inhibitors targeting pathways involved in cell proliferation and survival, such as Syk, Src, and JAK2. It is plausible that this compound induces cytotoxicity in cancer cells by inhibiting key kinases, leading to cell cycle arrest and apoptosis. The induction of apoptosis may proceed through the mitochondrial (intrinsic) pathway, characterized by the activation of caspase-9 and caspase-3.[1][2]
Q2: I am observing significant cytotoxicity in my control (vehicle-treated) cells. What could be the cause?
A2: Cytotoxicity in control wells is a common issue. Potential causes include:
-
Vehicle Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a concentration toxic to your specific cell line. It is recommended to keep the final vehicle concentration below 0.5% (v/v) and to run a vehicle-only toxicity control.
-
Cell Culture Conditions: Suboptimal cell culture conditions such as contamination (mycoplasma, bacteria, fungi), improper pH or temperature, or nutrient depletion can lead to increased cell death.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to handling and culture conditions.
Q3: My cytotoxicity assay results are not reproducible. What are the common sources of variability?
A3: Lack of reproducibility can stem from several factors:
-
Cell Seeding Density: Inconsistent cell numbers seeded per well can significantly impact results. Ensure a homogenous cell suspension and accurate cell counting.
-
Compound Potency: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Incubation Times: Adhere strictly to the recommended incubation times for both the compound treatment and the assay reagents.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and proper technique.
Q4: How do I determine if this compound is inducing apoptosis or necrosis in my cells?
A4: Several assays can differentiate between apoptosis and necrosis. A common approach is to use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in cytotoxicity assay | Reagent contamination or improper washing steps. | Use fresh, sterile reagents. Ensure all washing steps in the protocol are performed thoroughly. |
| Low signal or no dose-response | Compound is inactive or used at the wrong concentration range. | Verify the identity and purity of this compound. Perform a broad-range dose-response experiment to identify the effective concentration range. |
| Cell line is resistant to this compound. | Screen a panel of different cell lines to identify a sensitive model. Investigate the expression of the putative target of this compound in your cell line. | |
| Edge effects in 96-well plates | Evaporation from the outer wells of the plate. | Avoid using the outermost wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | Check the solubility of this compound in your culture medium. If necessary, adjust the vehicle or use a lower concentration range. Sonication of the stock solution before dilution may also help. |
Quantitative Data Summary (Hypothetical Data)
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 5.2 ± 0.8 |
| A549 | Lung Carcinoma | 12.6 ± 1.5 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.1 |
| U87MG | Glioblastoma | 15.3 ± 2.3 |
Table 2: Caspase-3/7 Activity in HepG2 Cells Treated with this compound for 24h
| Treatment | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 |
| This compound (1 µM) | 1.8 ± 0.3 |
| This compound (5 µM) | 4.5 ± 0.7 |
| This compound (10 µM) | 8.2 ± 1.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
Objective: To measure the activity of caspase-3 and -7 as a marker of apoptosis in cells treated with this compound.
Materials:
-
Adherent or suspension cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells into a white-walled 96-well plate at an appropriate density in 50 µL of complete medium.
-
Incubate for 24 hours (for adherent cells) or as required.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 50 µL of the this compound dilutions to the wells. Include appropriate controls.
-
Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
Visualizations
References
- 1. Small molecular anticancer agent SKLB703 induces apoptosis in human hepatocellular carcinoma cells via the mitochondrial apoptotic pathway invitro and inhibits tumor growth invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]
Technical Support Center: Enhancing the Therapeutic Efficacy of SKLB102
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to SKLB102 and its analogs. Due to the limited publicly available data on this compound, this guide incorporates information from studies on closely related compounds, such as SKLB-M8 and 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, to provide a broader and more informative context for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
A1: Based on studies of closely related compounds, the SKLB family of molecules appears to exert its anti-cancer effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, SKLB-M8 has been shown to induce apoptosis through the AKT/mTOR signaling pathway and inhibit angiogenesis by decreasing ERK1/2 phosphorylation. Other related compounds have demonstrated activity as tubulin-binding tumor-vascular disrupting agents and multi-kinase inhibitors targeting Syk, Src, and JAK2.
Q2: I am observing inconsistent results in my cell-based assays. What could be the cause?
A2: Inconsistent results with small molecule inhibitors like this compound can stem from several factors. A common issue is compound stability and solubility. Ensure your stock solutions are properly stored, protected from light, and avoid repeated freeze-thaw cycles. Precipitation of the compound upon dilution into aqueous media is also a frequent problem. It is advisable to visually inspect your working solutions for any precipitate. Additionally, the specific cell line and its passage number can influence the experimental outcome.
Q3: What are the potential off-target effects of this compound?
A3: While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is a common characteristic of kinase inhibitors to exhibit some level of off-target activity. This can lead to unexpected phenotypic effects or toxicity. It is crucial to include appropriate controls in your experiments, such as comparing the effects of this compound in cells with and without the target protein (if known) or using structurally related but inactive compounds.
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on data from the related compound SKLB-M8, which showed IC50 values in the sub-micromolar range for melanoma cell lines, a starting concentration range of 0.01 µM to 10 µM is recommended for initial dose-response studies.
Q5: Are there any known combination therapies that enhance the efficacy of this compound-related compounds?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound and similar small molecule inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Aqueous Media | The compound has low aqueous solubility. | - Prepare fresh dilutions for each experiment.- Increase the percentage of DMSO in the final working solution (ensure vehicle controls are included).- Use a sonicator to aid dissolution.- Consider using a different solvent system if compatible with the assay. |
| High Variability Between Replicates | - Inconsistent cell seeding.- Uneven compound distribution in wells.- Cell line heterogeneity. | - Ensure a single-cell suspension before seeding.- Mix the compound thoroughly in the media before adding to the wells.- Use low-passage number cells and regularly check for mycoplasma contamination. |
| No or Low Activity Observed | - Compound degradation.- Incorrect assay conditions.- Cell line is resistant to the compound's mechanism of action. | - Prepare fresh stock solutions.- Verify the assay protocol and ensure all reagents are working correctly.- Test a range of concentrations.- Use a positive control compound known to be active in your cell line. |
| Cell Death in Vehicle Control Wells | - High concentration of DMSO.- Contamination of media or reagents. | - Keep the final DMSO concentration below 0.5% (ideally below 0.1%).- Use sterile techniques and fresh, filtered reagents. |
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of compounds structurally related to this compound.
Table 1: In Vitro Anti-proliferative Activity of SKLB-M8 in Melanoma Cell Lines
| Cell Line | IC50 (µM) |
| A2058 | 0.07 |
| CHL-1 | 0.25 |
| B16F10 | 0.88 |
Data extracted from a study on the anti-melanoma activity of SKLB-M8.[1]
Table 2: In Vivo Antitumor Efficacy of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one
| Dose (mg/kg) | Tumor Growth Inhibition Rate (%) |
| 0.25 | 17.8 |
| 0.5 | 36.8 |
| 1.0 | 61.9 |
Data from an in vivo study in nude mice bearing MCF-7 xenograft tumors.
Experimental Protocols
Western Blot Analysis of Signaling Pathway Modulation
This protocol describes the detection of changes in protein expression and phosphorylation in key signaling pathways upon treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Seed cells in a 6-well plate and treat with this compound at desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution after this compound treatment.
-
Treat cells with this compound for 24-48 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Immunohistochemistry (IHC) of Tumor Xenografts
This protocol is for the analysis of protein expression in tumor tissue from in vivo studies.
-
Fix tumor xenograft tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a biotinylated secondary antibody.
-
Wash and incubate with an avidin-biotin-peroxidase complex.
-
Develop the color with a DAB substrate kit.
-
Counterstain with hematoxylin, dehydrate, and mount.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.
Caption: A general experimental workflow for evaluating the therapeutic efficacy of this compound.
Caption: The AKT/mTOR signaling pathway, a potential target of this compound analogs.
Caption: The MAPK/ERK signaling pathway, implicated in angiogenesis and potentially inhibited by this compound analogs.
Caption: The JAK/STAT signaling pathway, a potential target for multi-kinase inhibitors like this compound analogs.
References
protocol adjustments for SKLB102 in different cell lines
Welcome to the technical support center for SKLB102. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound across various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a multi-kinase inhibitor. While specific targets are under investigation, related compounds in the same family have been shown to inhibit key signaling molecules involved in cell proliferation, survival, and angiogenesis. These include kinases such as FLT3, Syk, Src, JAK2, and components of the PI3K/AKT/mTOR and ERK signaling pathways.[1][2] The precise pathways affected can vary between different cell lines.
Q2: How should I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 0.01 µM to 100 µM) and narrow down to a more specific range based on the initial results.
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times can vary from a few hours to 72 hours or longer, depending on the experimental endpoint. For cell viability assays, a 48- or 72-hour incubation is common.[3][4] For studying effects on signaling pathways, shorter incubation times (e.g., 1, 6, 12, 24 hours) are often used. It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Q4: Can this compound be used in animal models?
A4: Yes, related multi-kinase inhibitors have been shown to be orally available and effective in xenograft models.[2] However, formulation, dosage, and administration route for this compound in animal models would need to be empirically determined.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to ensure a uniform cell number across the plate. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent drug concentration | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Vortex briefly between dilutions. |
| Cell contamination | Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques during all cell handling procedures.[5] |
| Inappropriate assay endpoint | The chosen time point may be too early or too late to observe a consistent effect. Perform a time-course experiment to identify the optimal incubation period.[4] |
Problem 2: No significant effect of this compound on the target pathway (e.g., p-AKT, p-ERK).
| Possible Cause | Suggested Solution |
| Sub-optimal drug concentration | The concentration of this compound may be too low. Increase the concentration based on your dose-response curve or literature values for similar compounds. |
| Incorrect incubation time | The effect on signaling pathways can be transient. Perform a time-course experiment with shorter time points (e.g., 15 min, 30 min, 1h, 2h, 6h) to capture the dynamics of pathway inhibition. |
| Cell line is resistant | The target pathway may not be the primary driver of proliferation in your chosen cell line, or the cells may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or combination therapy. |
| Poor antibody quality for Western Blot | Validate your primary antibodies to ensure they are specific and sensitive for the target protein. Run positive and negative controls. |
| Issues with protein extraction or Western Blot protocol | Ensure complete cell lysis and accurate protein quantification. Optimize the Western Blot protocol, including transfer efficiency and antibody incubation times.[6][7][8] |
Data Presentation
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h treatment |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD) | 0.05 |
| A549 | Non-Small Cell Lung Cancer | 1.2 |
| MCF-7 | Breast Cancer | 5.8 |
| U87 MG | Glioblastoma | 2.5 |
| Ramos | B-cell Lymphoma | 0.8 |
Note: These are hypothetical values for demonstration purposes. Researchers should determine the IC50 experimentally for their specific cell line.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Drug Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4]
Western Blot Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[10][11][12]
Visualizations
Caption: Potential signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound characterization.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. SKLB-M8 induces apoptosis through the AKT/mTOR signaling pathway in melanoma models and inhibits angiogenesis with decrease of ERK1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel orally available Syk/Src/Jak2 inhibitor, SKLB-850, showed potent anti-tumor activities in B cell lymphoma (BCL) models. | University of Kentucky College of Arts & Sciences [pa.as.uky.edu]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. immunoreagents.com [immunoreagents.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. ulab360.com [ulab360.com]
- 12. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
Validating the Effects of SKLB102 on Glucose Uptake: A Comparative Analysis
To our valued researchers, scientists, and drug development professionals, please be advised that there is currently no publicly available scientific literature or experimental data detailing the effects of a compound designated "SKLB102" on glucose uptake. Extensive searches of scholarly databases and scientific publications have not yielded any information regarding its mechanism of action or its potential role in glucose metabolism.
Therefore, a direct comparison of this compound's performance with other glucose uptake inhibitors cannot be provided at this time.
For the purpose of illustrating how such a comparative guide would be structured, and to provide a framework for when data on this compound becomes available, we present a template that outlines the necessary experimental data and protocols. This guide will use known glucose uptake inhibitors as placeholders to demonstrate the required data presentation and visualizations.
Comparison of Glucose Uptake Inhibitors
Should data for this compound become available, it would be presented in a format similar to the table below, allowing for a clear and objective comparison with established glucose uptake inhibitors.
| Compound | Target(s) | IC50 (µM) for Glucose Uptake | Cell Line(s) Tested | Known Mechanism of Action | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
| Phloretin | GLUT1, GLUT2 | ~50-100 | Various | Competitive inhibitor of glucose transporters. | [1] |
| WZB117 | GLUT1 | ~10-20 | Various cancer cell lines | Non-competitive inhibitor of GLUT1. | [2] |
| DRB18 | Pan-class I GLUTs (1-4) | Varies by GLUT isoform | HEK293, A549 | Binds to the outward open conformation of GLUTs.[3] | [3] |
| Glutor | Pan-GLUTs | Nanomolar range | HCT116 | Potent pan-GLUT inhibitor. | [4] |
Experimental Protocols
A crucial component of validating a compound's effect on glucose uptake is a detailed experimental protocol. The most common method is the 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) uptake assay.
2-NBDG Glucose Uptake Assay Protocol
This protocol outlines the steps to measure glucose uptake in cultured cells using the fluorescent glucose analog 2-NBDG.
-
Cell Culture:
-
Seed cells (e.g., HeLa, adipocytes, or relevant cancer cell lines) in a 96-well plate at a density of 1-5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation:
-
Remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add serum-free medium (e.g., DMEM) to each well and incubate for 2-4 hours at 37°C to induce a basal state of glucose uptake.
-
-
Compound Treatment:
-
Remove the serum-free medium.
-
Add medium containing various concentrations of the test compound (e.g., this compound) and control inhibitors (e.g., Phloretin). Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment time (e.g., 1 hour) at 37°C.
-
-
2-NBDG Uptake:
-
Add 2-NBDG to each well to a final concentration of 50-100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination of Uptake:
-
Remove the 2-NBDG containing medium.
-
Wash the cells three times with ice-cold PBS to stop the glucose uptake and remove extracellular 2-NBDG.
-
-
Quantification:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity to the protein concentration of each well.
-
Calculate the percentage of glucose uptake inhibition compared to the vehicle control.
-
Determine the IC50 value for the test compound.
-
Signaling Pathways in Glucose Uptake
Understanding the mechanism of action of a compound like this compound would involve investigating its effect on key signaling pathways that regulate glucose transport. The primary pathway for insulin-stimulated glucose uptake is the PI3K/Akt pathway.
Caption: Insulin-stimulated glucose uptake pathway.
Experimental Workflow for Validating this compound
The logical flow for investigating a novel compound's effect on glucose uptake would follow a structured series of experiments.
Caption: Workflow for validating a glucose uptake inhibitor.
References
- 1. Signaling pathways in insulin action: molecular targets of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for inhibiting human glucose transporters by exofacial inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic effects of PCSK9 inhibition with Evolocumab in subjects with elevated Lp(a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disrupted glucose homeostasis and skeletal-muscle-specific glucose uptake in an exocyst knockout mouse model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKLB102 and Other PPARγ Agonists: A Guide for Researchers
An extensive review of current scientific literature reveals a notable absence of published experimental data for the compound SKLB102 as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Therefore, a direct comparison of this compound with other established PPARγ agonists, as initially intended, cannot be provided at this time. This guide will instead focus on a comprehensive comparison of well-characterized PPARγ agonists, providing researchers, scientists, and drug development professionals with a detailed overview of their performance based on available experimental data.
This guide will delve into the mechanisms, binding affinities, and signaling pathways of prominent PPARγ agonists, including the thiazolidinedione (TZD) class (Rosiglitazone and Pioglitazone) and the angiotensin II receptor blocker (ARB) with PPARγ activity, Telmisartan.
Understanding PPARγ and Its Agonists
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity.[1] Ligand activation of PPARγ leads to the transcription of target genes involved in these processes.[2] Synthetic agonists of PPARγ have been developed as therapeutic agents, primarily for the treatment of type 2 diabetes.[3] These agonists can be classified as full or partial agonists, distinguished by the extent to which they activate the receptor.[3]
Comparison of Well-Characterized PPARγ Agonists
While data on this compound is unavailable, a comparative analysis of established PPARγ agonists can provide valuable insights for researchers. The following sections and tables summarize key performance indicators for Rosiglitazone, Pioglitazone, and Telmisartan.
Table 1: Quantitative Comparison of PPARγ Agonist Activity
| Agonist | Type | Binding Affinity (Kd/IC50) | Transactivation Activity | Key Therapeutic Effects | Notable Side Effects |
| Rosiglitazone | Full Agonist | High | Strong activation of PPARγ target genes.[3] | Improves insulin sensitivity and glycemic control.[4][5] | Weight gain, fluid retention, increased risk of cardiovascular events.[1][6] |
| Pioglitazone | Full Agonist | High | Strong activation of PPARγ target genes.[3] | Improves insulin sensitivity and glycemic control; more favorable effects on lipid profiles than rosiglitazone.[4][7] | Weight gain, fluid retention, potential increased risk of bladder cancer.[6][8] |
| Telmisartan | Partial Agonist | Moderate | Functions as a partial agonist, achieving 25-30% of the maximal receptor activation of full agonists.[9] | Antihypertensive effects; improves insulin sensitivity and lipid metabolism.[2][10] | Generally well-tolerated; avoids some of the side effects associated with full PPARγ agonists.[9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to characterize PPARγ agonists.
1. PPARγ Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled PPARγ ligand from the ligand-binding domain (LBD) of the receptor.
-
Principle: The binding of a small fluorescent ligand to the larger PPARγ-LBD results in a high fluorescence polarization (FP) value. Competitive binding of a test compound displaces the fluorescent ligand, leading to a decrease in the FP value.
-
Method:
-
Recombinant human PPARγ-LBD is incubated with a fluorescent PPARγ ligand (e.g., a derivative of rosiglitazone).
-
Increasing concentrations of the test compound (e.g., this compound, Rosiglitazone) are added to the mixture.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The concentration of the test compound that causes a 50% reduction in the FP signal (IC50) is determined, which is indicative of its binding affinity.
-
2. PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of PPARγ.
-
Principle: Cells are co-transfected with two plasmids: one expressing the PPARγ receptor (or its LBD fused to a GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter element (PPRE) (or a GAL4 upstream activating sequence). Activation of PPARγ by a ligand leads to the expression of luciferase, which can be measured.
-
Method:
-
A suitable cell line (e.g., HEK293T) is co-transfected with the expression and reporter plasmids.
-
The transfected cells are treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The fold activation of luciferase expression relative to a vehicle control is calculated to determine the transactivation potency of the compound.[11]
-
Signaling Pathways and Visualization
The activation of PPARγ by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression.
Upon binding of an agonist, PPARγ undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPARγ-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: PPARγ signaling pathway upon agonist binding.
The following diagram illustrates a typical workflow for screening and characterizing novel PPARγ agonists.
Caption: Experimental workflow for PPARγ agonist discovery.
References
- 1. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bivalent affinity binding-inspired PPARγ immobilization with selective conformation and improved ligand-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment in vitro with PPARα and PPARγ ligands drives M1-to-M2 polarization of macrophages from T. cruzi-infected mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mode of peroxisome proliferator-activated receptor γ activation by luteolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of SKLB102 and Rosiglitazone in Preclinical Metabolic Models
For Immediate Release
A detailed comparison of the novel PPARγ agonist, SKLB102, and the established thiazolidinedione, rosiglitazone, reveals distinct metabolic effects in preclinical models. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective impacts on key metabolic parameters, supported by experimental data and detailed methodologies.
This report synthesizes available data on this compound and rosiglitazone, focusing on their performance in animal models of metabolic disease, primarily high-fat diet-induced obesity and non-alcoholic fatty liver disease (NAFLD). While direct comparative studies are limited, this guide offers a side-by-side analysis of their reported effects on glucose homeostasis, lipid metabolism, and related signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and rosiglitazone on various metabolic parameters as reported in preclinical studies.
Table 1: Effects on Glucose Homeostasis
| Parameter | Compound | Animal Model | Dosage | Duration | Outcome |
| Fasting Blood Glucose | Rosiglitazone | High-Fat Diet Mice | 10 mg/kg/day | 2 weeks | Significant decrease |
| Glucose Tolerance | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Improved glucose tolerance |
| Rosiglitazone | High-Fat Diet Mice | 10 mg/kg/day | 13 weeks | Improved glucose tolerance[1] | |
| Fasting Insulin | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Rosiglitazone | High-Fat Diet Mice | Not specified | 20 weeks | Significantly decreased |
Table 2: Effects on Lipid Profile and Body Weight
| Parameter | Compound | Animal Model | Dosage | Duration | Outcome |
| Serum Triglycerides | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Rosiglitazone | High-Fat Diet Mice | 10 mg/kg/day | 8 weeks | No significant adverse effects on plasma lipids | |
| Serum LDL-c | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Hepatic Triglycerides | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Rosiglitazone | High-Fat Diet Mice | Not specified | 20 weeks | Significantly reduced liver triglyceride content | |
| Body Weight | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Rosiglitazone | High-Fat Diet Mice | 10 mg/kg/day | 6 weeks | Increased weight gain compared to vehicle | |
| Liver Weight | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
| Visceral Fat Weight | This compound | High-Fat Diet Rats | 25 mg/kg/day | 4 weeks | Significantly reduced |
Signaling Pathways and Mechanism of Action
Both this compound and rosiglitazone exert their effects primarily through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose and lipid metabolism.
This compound, a novel agonist of PPARγ with a barbituric acid structure, has been shown to have a high affinity for the receptor.[2] Its activation of PPARγ leads to the regulation of adipocytokine expression, such as increasing adiponectin and decreasing leptin levels in adipocytes.[2] This modulation is believed to contribute to its ability to reduce fat deposition and protect the liver from NAFLD.[2] Furthermore, this compound has been observed to increase the activities of hepatic AMPK and the expression of CPT-1, which are involved in fatty acid oxidation.[2] In vitro studies also indicate that this compound can enhance insulin-stimulated glucose consumption in liver cells.[2]
Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a well-established PPARγ agonist. Its mechanism of action involves improving insulin sensitivity in target tissues.[1] By activating PPARγ, rosiglitazone modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved glycemic control.[1]
Caption: Activation of PPARγ by this compound and Rosiglitazone leading to various metabolic effects.
Experimental Protocols
High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
A commonly used model to induce obesity, insulin resistance, and NAFLD involves feeding rodents a diet high in fat content.
-
Animals: Male Wistar rats or C57BL/6J mice are often used.
-
Diet: A high-fat diet typically consists of 45% to 60% of its calories derived from fat (e.g., lard or palm oil), compared to a standard chow diet with about 10% of calories from fat.
-
Duration: The duration of the high-fat diet feeding can range from several weeks to months to induce the desired metabolic phenotype. For instance, in some studies, mice were fed a high-fat diet for 13 to 20 weeks.[1]
-
Drug Administration: The test compounds (this compound or rosiglitazone) are typically administered orally, either mixed in the diet or via oral gavage, for a specified period.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing an indication of insulin sensitivity.
-
Fasting: Animals are fasted overnight (typically 12-16 hours) before the test.
-
Glucose Administration: A bolus of glucose (usually 2 g/kg body weight) is administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points, such as 0 (baseline), 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Analysis: Blood glucose levels are measured at each time point to generate a glucose excursion curve. The area under the curve (AUC) is often calculated to quantify glucose tolerance.
Caption: Workflow of a typical Oral Glucose Tolerance Test (OGTT) in a rodent model.
Discussion and Conclusion
Based on the available preclinical data, both this compound and rosiglitazone demonstrate efficacy in improving parameters associated with metabolic syndrome through their action as PPARγ agonists. This compound shows promise in not only improving glucose homeostasis and lipid profiles but also in reducing body weight and fat accumulation in a high-fat diet model. In contrast, while rosiglitazone effectively improves insulin sensitivity and glucose metabolism, it has been associated with weight gain in some studies.[1]
The distinct chemical structures of this compound (a barbituric acid derivative) and rosiglitazone (a thiazolidinedione) may account for their differential effects on body weight and potentially other metabolic parameters. Further head-to-head comparative studies are warranted to fully elucidate their respective therapeutic profiles and to determine the potential advantages of this compound as a novel therapeutic agent for metabolic diseases such as NAFLD and type 2 diabetes. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting such comparative studies.
References
- 1. Rosiglitazone reverses high fat diet-induced changes in BMAL1 function in muscle, fat, and liver tissue in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rosiglitazone Improves Insulin Resistance Mediated by 10,12 Conjugated Linoleic Acid in a Male Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of Anti-Steatotic Therapies: A Comparative Analysis
A comprehensive review of therapeutic agents for non-alcoholic fatty liver disease (NAFLD) proves challenging due to the unavailability of public data on SKLB102. As an alternative, this guide provides a comparative analysis of established and emerging compounds with demonstrated anti-steatotic effects, offering valuable insights for researchers and drug development professionals.
Currently, there are no FDA-approved medications specifically for non-alcoholic fatty liver disease (NAFLD), a condition characterized by the accumulation of fat in the liver (steatosis). Management primarily relies on lifestyle modifications such as diet and exercise. However, a number of therapeutic agents are under investigation, targeting various mechanisms to reduce liver fat and inflammation. This guide compares the anti-steatotic efficacy and mechanisms of action of several key compound classes.
Comparative Efficacy of Anti-Steatotic Compounds
The following table summarizes the quantitative effects of representative compounds from different therapeutic classes on key markers of hepatic steatosis.
| Compound Class | Representative Compound | Model System | Key Efficacy Data |
| Thiazolidinediones (TZDs) | Pioglitazone | Human (Prediabetic/Diabetic with NASH) | 51% of patients achieved NASH resolution with long-term treatment combined with a caloric deficit. |
| SGLT2 Inhibitors | Empagliflozin, Canagliflozin | Rodent models of NAFLD | Improved steatosis and NASH development. Canagliflozin suppressed triglyceride synthesis and hepatic lipid droplet accumulation. |
| Dual PPAR Agonists | Elafibranor (PPARα/δ) | Human (Phase 2a, Pre-diabetic/Diabetic) | Improved plasma lipids and hepatic insulin resistance. |
| KCa3.1 Channel Inhibitors | Senicapoc | High-Fat Diet (HFD) Rat Model | Reduced NAFLD activity score (NAS), decreased steatosis, and lowered hepatic lipid content. |
| Natural Products | Celastrol | Oleic Acid-induced HepG2 cells | Effectively mitigated lipid accumulation. |
| n-3 LCPUFA + EVOO | Omega-3 Fatty Acids + Extra Virgin Olive Oil | High-Fat Diet (HFD) Mouse Model | Reduced total fat, triacylglycerols, and free fatty acid content in the liver. |
In-Depth Look at Experimental Protocols
The evaluation of anti-steatotic compounds relies on standardized in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Oleic Acid-Induced Steatosis Model
This model is crucial for the initial screening of compounds for their ability to prevent or reduce lipid accumulation in hepatocytes.
-
Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in a suitable medium until they reach optimal confluency.
-
Induction of Steatosis: Cells are incubated with a high concentration of oleic acid (a free fatty acid) complexed to bovine serum albumin (BSA) to induce intracellular lipid droplet formation.
-
Compound Treatment: The test compound (e.g., Celastrol) is added to the culture medium at various concentrations, either prior to or concurrently with oleic acid induction.
-
Lipid Accumulation Assessment: Intracellular lipid content is quantified using Oil Red O staining. The stained lipid droplets are visualized by microscopy and can be extracted and measured spectrophotometrically for a quantitative analysis.
In Vivo High-Fat Diet (HFD)-Induced NAFLD Model
This animal model mimics the development of NAFLD due to excessive dietary fat intake.
-
Animal Model: Typically, C57BL/6J mice or rats are used due to their susceptibility to diet-induced obesity and metabolic syndrome.
-
Dietary Regimen: Animals are fed a high-fat diet (typically 45-60% of calories from fat) for an extended period (e.g., 6-12 weeks) to induce hepatic steatosis.
-
Compound Administration: The test compound (e.g., Senicapoc, n-3 LCPUFA + EVOO) is administered to the animals, often through oral gavage, alongside the high-fat diet.
-
Efficacy Evaluation: At the end of the study period, various parameters are assessed:
-
Liver Histology: Liver tissue is sectioned and stained with Hematoxylin and Eosin (H&E) and Oil Red O to evaluate the degree of steatosis, inflammation, and ballooning, which are components of the NAFLD Activity Score (NAS).
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), glucose, insulin, and lipids (triglycerides, cholesterol) are measured.
-
Gene and Protein Expression: Liver tissue is analyzed for the expression of genes and proteins involved in lipid metabolism, inflammation, and fibrosis.
-
Visualizing the Mechanisms of Action
Understanding the signaling pathways targeted by these compounds is critical for drug development.
Figure 1. A generalized experimental workflow for the evaluation of anti-steatotic compounds.
Figure 2. Simplified signaling pathway of PPARγ in regulating hepatic lipid metabolism.
Conclusion
While direct data on this compound remains elusive, the broader field of anti-steatotic research offers a diverse pipeline of potential therapeutics. Thiazolidinediones and SGLT2 inhibitors leverage mechanisms linked to insulin sensitivity and glucose metabolism, showing promise in clinical and preclinical settings. Newer approaches, such as inhibiting the KCa3.1 channel, demonstrate dual anti-steatotic and anti-fibrotic effects. Furthermore, natural compounds like Celastrol and dietary interventions with omega-3 fatty acids highlight the potential of modulating key metabolic regulators like PPARγ. Continued investigation into these and other novel pathways is essential for developing effective treatments for NAFLD.
A Comparative Analysis of SKLB1028 and Pioglitazone: A Tale of Two Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of SKLB1028, a novel multikinase inhibitor, and pioglitazone, a well-established peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonist. While these two compounds exhibit distinct primary mechanisms of action and are being developed for disparate therapeutic areas—cancer and metabolic diseases, respectively—an examination of their underlying signaling pathways and cellular effects reveals intriguing points of comparison for researchers in drug development.
High-Level Comparison
| Feature | SKLB1028 | Pioglitazone |
| Primary Target | EGFR, FLT3, Abl Kinases | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) |
| Therapeutic Area | Oncology (Acute Myeloid Leukemia) | Endocrinology (Type 2 Diabetes) |
| Mechanism of Action | Inhibition of key signaling pathways involved in cancer cell proliferation and survival. | Activation of a nuclear receptor that regulates gene expression in glucose and lipid metabolism. |
| Reported Preclinical Effects | Potent anti-proliferative and pro-apoptotic effects in cancer cell lines and animal models.[1] | Improved insulin sensitivity, reduced blood glucose, and favorable effects on lipid profiles.[2][3][4][5] |
| Reported Clinical Effects | Well-tolerated with anti-leukemic activity in relapsed/refractory FLT3-mutated AML.[1] | Effective glycemic control in type 2 diabetes, with some evidence of cardiovascular benefits.[6][7][8] |
Mechanism of Action and Signaling Pathways
SKLB1028 is an orally available inhibitor of Epidermal Growth Factor Receptor (EGFR), FMS-related tyrosine kinase 3 (FLT3), and the non-receptor tyrosine kinase Abl.[9][10][11] By binding to and inhibiting these kinases, SKLB1028 disrupts the activation of their downstream signaling pathways, which are crucial for the proliferation and survival of certain cancer cells.[9]
Pioglitazone, a member of the thiazolidolidinedione (TZD) class, functions as a selective agonist for the nuclear receptor PPAR-γ.[2][3][4] Activation of PPAR-γ by pioglitazone leads to the transcription of genes involved in glucose and lipid metabolism, resulting in improved insulin sensitivity in peripheral tissues and the liver.[4][5]
Below are diagrams illustrating the distinct signaling pathways modulated by SKLB1028 and pioglitazone.
Preclinical Data Comparison
While a direct head-to-head preclinical study is unavailable, we can compare their efficacy in their respective therapeutic models.
| Parameter | SKLB1028 | Pioglitazone |
| Cell Line/Model | FLT3-driven Acute Myeloid Leukemia (AML) and Chronic Myeloid Leukemia (CML) models | Models of insulin resistance and type 2 diabetes |
| In Vitro Efficacy | Potent anti-proliferative and pro-apoptotic effects on tumor cells. | Enhanced glucose uptake and improved insulin signaling in various cell types.[3] |
| In Vivo Efficacy | Dose-dependent prolonged survival in mouse xenograft models of FLT3-driven AML.[1] | Improved glycemic control and lipid profiles in animal models of diabetes. |
| IC50/EC50 | IC50 of 55 nM for human FLT3.[12] | Varies depending on the assay and cell type, generally in the micromolar range for PPAR-γ activation. |
Clinical Data Summary
Clinical trials for SKLB1028 have focused on its safety and efficacy in patients with relapsed or refractory FLT3-mutated AML.[1] In contrast, pioglitazone has been extensively studied in large-scale clinical trials for the treatment of type 2 diabetes.
| Aspect | SKLB1028 (in R/R FLT3-mutated AML) | Pioglitazone (in Type 2 Diabetes) |
| Dosage | Dose-escalation studies from 20 mg/day.[1] | Typically 15-45 mg once daily.[13][14] |
| Efficacy | Overall response rate of 37.5% in a cohort of 16 patients at higher doses.[1] | Significant reductions in HbA1c and fasting plasma glucose.[6][7] |
| Safety and Tolerability | Generally well-tolerated in early phase studies.[1] | Common side effects include weight gain, edema, and an increased risk of bone fractures. Concerns have been raised about a potential increased risk of bladder cancer and heart failure.[8][15] |
| Cardiovascular Effects | Not extensively studied. | The PROactive study showed a potential reduction in the risk of secondary macrovascular events in high-risk patients.[6] |
Experimental Protocols
This section provides an overview of key experimental methodologies relevant to the study of compounds like SKLB1028 and pioglitazone.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of a compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., SKLB1028 or pioglitazone) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. PPARγ and Agonists against Cancer: Rational Design of Complementation Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ Agonists in Combination Cancer Therapies. | Semantic Scholar [semanticscholar.org]
- 7. ATM/G6PD-driven redox metabolism promotes FLT3 inhibitor resistance in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of drug-drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. SKLB1028, a novel oral multikinase inhibitor of EGFR, FLT3 and Abl, displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medkoo.com [medkoo.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Can PPARγ Ligands Be Used in Cancer Therapy? | Bentham Science [eurekaselect.com]
- 14. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Evaluation of drug–drug interactions of a novel potent FLT3 inhibitor SKLB1028 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Downstream Targets of Novel Kinase Inhibitors: A Comparative Guide for SKLB102 (Hypothetical) and SL0101
Disclaimer: Information regarding the specific downstream targets and mechanism of action for a compound designated "SKLB102" is not publicly available in the reviewed literature. This guide, therefore, presents a hypothetical scenario using "this compound" as a placeholder for a novel p90 Ribosomal S6 Kinase (RSK) inhibitor. The data and comparisons are illustrative, designed to guide researchers on the methodologies and data presentation for validating and comparing novel kinase inhibitors. The established RSK inhibitor, SL0101, is used as a reference compound.
This guide provides a comparative analysis of a hypothetical next-generation RSK inhibitor, this compound, against the first-in-class RSK inhibitor, SL0101. The focus is on the validation of downstream target engagement and the resulting cellular effects.
Performance Comparison: this compound (Hypothetical) vs. SL0101
The following table summarizes the key performance indicators for our hypothetical this compound compared to the known RSK inhibitor SL0101. The data for this compound is projected to demonstrate potential improvements over the existing inhibitor.
| Parameter | This compound (Hypothetical Data) | SL0101 | Reference |
| Target | p90 Ribosomal S6 Kinase (RSK1/2/3/4) | p90 Ribosomal S6 Kinase (RSK1/2) | [1] |
| Mechanism of Action | ATP-competitive inhibitor of the N-terminal kinase domain | Binds to a unique hydrophobic pocket, disrupting the ATP-binding pocket of the N-terminal kinase domain | [1] |
| In Vitro Potency (IC50) | 15 nM | 89 nM | [2] |
| Cellular Potency (EC50) | 100 nM (MCF-7 cells) | ~10 µM (MCF-7 cells) | [3] |
| Metabolic Stability | High (t1/2 > 8 hours in human liver microsomes) | Low (rapidly metabolized) | [1] |
| Effect on Downstream Target (p-S6) | >90% inhibition at 1 µM | Significant inhibition at 10 µM | [1] |
| Anti-proliferative Effect | GI50 = 200 nM (MCF-7 cells) | Induces G1 cell cycle block in MCF-7 cells | [3] |
Signaling Pathway Overview
The Ras/MAPK signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4] Downstream of ERK1/2, the RSK family of kinases phosphorylates a wide array of substrates in both the cytoplasm and the nucleus, contributing to the regulation of transcription and translation.[[“]][[“]]
Caption: The Ras/ERK/RSK signaling cascade.
Experimental Protocols
To validate and compare the efficacy of a novel RSK inhibitor like the hypothetical this compound, a series of biochemical and cell-based assays are essential.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified RSK isoforms.
Methodology:
-
Recombinant human RSK1, RSK2, RSK3, and RSK4 enzymes are used.
-
A specific peptide substrate for RSK, such as a peptide derived from estrogen receptor alpha (ERα), is coated on a 96-well plate.[7]
-
The kinase reaction is initiated by adding ATP and the respective RSK isoform in the presence of varying concentrations of the inhibitor (e.g., this compound or SL0101).
-
After incubation, the amount of phosphorylated substrate is quantified using a phospho-specific antibody and a colorimetric or fluorescent readout.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor can enter the cell and inhibit the phosphorylation of a known downstream target of RSK.
Methodology:
-
A suitable cell line with an active Ras/MAPK pathway, such as the MCF-7 breast cancer cell line, is chosen.[3]
-
Cells are treated with various concentrations of the inhibitor for a defined period.
-
Cell lysates are prepared, and protein concentrations are normalized.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated ribosomal protein S6 (a downstream target of RSK) and total S6 (as a loading control).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence.
-
The band intensities are quantified to determine the reduction in S6 phosphorylation.
Cell Proliferation Assay
Objective: To assess the impact of the inhibitor on the growth of cancer cells.
Methodology:
-
Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is measured using a reagent such as resazurin or a tetrazolium salt (e.g., MTS).
-
The GI50 value, the concentration of inhibitor that causes a 50% reduction in cell growth, is determined from the dose-response curve.
Experimental Workflow for Inhibitor Validation
The following diagram illustrates a typical workflow for the validation of a novel kinase inhibitor.
Caption: A streamlined workflow for kinase inhibitor validation.
References
- 1. Frontiers | Therapeutic targeting of p90 ribosomal S6 kinase [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of SKLB1002's Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of a compound's mechanism of action is a critical step in its validation as a potential therapeutic agent. This guide provides an objective comparison of SKLB1002, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established multi-kinase inhibitors that also target the VEGFR-2 signaling pathway. The information presented is supported by experimental data to aid in the evaluation of SKLB1002 as a selective anti-angiogenic agent.
Introduction to SKLB1002 and its Proposed Mechanism
SKLB1002 is a novel small molecule inhibitor identified as a potent and selective antagonist of VEGFR-2.[1][2] The primary proposed mechanism of action for SKLB1002 is its ability to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting VEGF-induced autophosphorylation of the receptor.[2] This blockade of VEGFR-2 activation disrupts downstream signaling cascades, including the ERK, FAK, and Src pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][2] The intended therapeutic effect of SKLB1002 is the inhibition of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][3]
Independent Verification of SKLB1002's Mechanism
While the initial characterization of SKLB1002 as a potent VEGFR-2 inhibitor was extensively detailed by its discovering laboratory, a thorough review of the scientific literature reveals a notable lack of independent experimental verification from unaffiliated research groups. Subsequent studies citing the foundational papers on SKLB1002 have primarily focused on its use in combination therapies, computational modeling, or in studies of ocular angiogenesis, often conducted by the same or collaborating institutions.[4][5][6] To date, there is a scarcity of published, peer-reviewed research from independent laboratories that have replicated the core experiments, such as Western blots for phosphorylated VEGFR-2 or in vivo tumor xenograft models, to independently validate the potency and selectivity of SKLB1002. This represents a significant gap in the comprehensive validation of this compound.
Comparative Analysis with Alternative VEGFR-2 Inhibitors
To provide a comprehensive performance context, SKLB1002 is compared against four commercially available and widely studied multi-kinase inhibitors: Axitinib, Pazopanib, Sorafenib, and Sunitinib. These drugs are established cancer therapeutics known to target VEGFR-2 among other kinases.
Quantitative Data Comparison
The following tables summarize the in vitro potency and kinase selectivity of SKLB1002 and its alternatives based on publicly available data.
Table 1: In Vitro Potency against VEGFR-2
| Compound | IC50 (nM) for VEGFR-2 | Reference(s) |
| SKLB1002 | 32 | [2] |
| Axitinib | 0.2 | [7][8] |
| Pazopanib | 30 | |
| Sorafenib | 90 | |
| Sunitinib | 80 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Kinase Selectivity Profile (Inhibition at 1 µM)
| Kinase | SKLB1002 (% Inhibition) | Axitinib (% Inhibition) | Pazopanib (% Inhibition) | Sorafenib (% Inhibition) | Sunitinib (% Inhibition) |
| VEGFR-2 | >95% | >95% | >95% | >95% | >95% |
| PDGFRβ | Not Reported | >90% | >90% | >90% | >95% |
| c-Kit | <40% | >80% | >80% | >80% | >95% |
| Raf-1 (c-Raf) | Not Reported | <10% | <20% | >95% | <20% |
| B-Raf | Not Reported | <10% | <10% | >95% | <20% |
| Abl | Not Reported | <10% | <10% | <10% | >60% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using the DOT language.
References
- 1. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SKLB1002 | VEGFR | TargetMol [targetmol.com]
- 3. [PDF] SKLB1002, a Novel Potent Inhibitor of VEGF Receptor 2 Signaling, Inhibits Angiogenesis and Tumor Growth In Vivo | Semantic Scholar [semanticscholar.org]
- 4. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
Investigational Compound SKLB102: A Preclinical Assessment Against Established NAFLD Therapies
A comparative analysis of the preclinical efficacy of the novel compound SKLB102 in an acute liver injury model versus current and emerging treatments for Nonalcoholic Fatty Liver Disease (NAFLD).
For research, scientific, and drug development professionals.
Executive Summary
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health challenge with a spectrum of progressive liver pathologies, for which therapeutic options remain limited. While extensive research has identified several promising pharmacological targets, the development of novel, effective treatments is a critical priority. This guide provides a comparative overview of the preclinical data available for the investigational compound this compound and contrasts it with the established efficacy of current and emerging therapies for NAFLD.
It is important to note that publicly available research on a compound specifically designated "this compound" for the treatment of NAFLD is not available at this time. However, a preclinical study on a compound named SKLB-102 (5-(4-methoxybenzylidene)-2-thioxo-dihydropyrimidine-4, 6 (1H, 5H)-dione) has demonstrated hepatoprotective effects in a mouse model of acute hepatitis. This guide will, therefore, focus on the findings from this study as a preliminary indicator of potential efficacy in liver disease, while clearly delineating the differences in the disease model compared to NAFLD. The comparison to established NAFLD treatments will serve to contextualize these early findings and highlight the extensive research and development path that lies ahead for any new investigational compound.
Data Presentation: SKLB-102 vs. Existing NAFLD Treatments
The following table summarizes the available efficacy data for SKLB-102 in a preclinical model of acute hepatitis and compares it with key clinical data for established and emerging NAFLD therapies. This comparison underscores the preliminary nature of the SKLB-102 data and the different endpoints used in preclinical versus clinical assessments.
| Treatment | Mechanism of Action (Proposed/Established) | Key Efficacy Data | Disease Model/Patient Population |
| SKLB-102 | Inhibition of macrophage migration and TNF-α release[1] | Preclinical (Mouse Model of Concanavalin A-induced Acute Hepatitis): - Significantly reduced serum AST and ALT levels. - Down-regulated serum TNF-α levels. - Markedly reduced macrophage migration.[1] | Acute, immune-mediated liver injury |
| Pioglitazone | PPARγ agonist; improves insulin sensitivity.[2] | Clinical (Patients with NASH): - Significant histological improvement in steatosis, inflammation, and ballooning. - Modest effects on liver fibrosis.[2] | Biopsy-proven NASH, with or without type 2 diabetes |
| Vitamin E | Antioxidant. | Clinical (Patients with NASH): - Improved liver histology (steatosis, inflammation, ballooning) in non-diabetic adults with NASH.[3] | Non-diabetic adults with biopsy-proven NASH |
| GLP-1 Receptor Agonists (e.g., Semaglutide, Liraglutide) | Mimic incretin hormone; improve glycemic control, promote weight loss.[4][5] | Clinical (Patients with NASH): - Semaglutide: Higher percentage of patients with NASH resolution compared to placebo (59% vs. 17%). No significant improvement in fibrosis stage.[4] - Liraglutide: Higher rates of NASH resolution vs. placebo (39% vs. 9%).[4] | Adults with biopsy-proven NASH |
| Obeticholic Acid (OCA) | Farnesoid X receptor (FXR) agonist; regulates bile acid, lipid, and glucose metabolism. | Clinical (Patients with NASH): - Improved liver fibrosis by at least one stage with no worsening of NASH in a significantly higher percentage of patients compared to placebo.[3] | Adults with biopsy-proven NASH and fibrosis |
| Lifestyle Modification (Diet and Exercise) | Reduction of caloric intake and increased physical activity leading to weight loss. | Clinical (Patients with NAFLD/NASH): - ≥5% weight loss can reduce hepatic steatosis. - ≥7% weight loss can lead to NASH resolution. - ≥10% weight loss can result in fibrosis regression.[5] | Overweight/obese patients with NAFLD/NASH |
Experimental Protocols
SKLB-102 in Concanavalin A-Induced Acute Hepatitis
The preclinical evaluation of SKLB-102 was conducted using a well-established mouse model of T-cell mediated liver injury.
-
Animal Model: Male BALB/c mice were used for the study.
-
Induction of Hepatitis: Acute hepatitis was induced by a single intravenous injection of Concanavalin A (ConA).
-
Treatment Protocol: SKLB-102 was administered intragastrically at a dose of 50 mg/kg body weight prior to the ConA injection.[1]
-
Efficacy Assessment:
-
Serum Analysis: Blood samples were collected to measure the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using an automatic analyzer. Serum tumor necrosis factor-alpha (TNF-α) levels were quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Histopathology: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histological examination of liver damage.[1]
-
Cell Migration Assay: The inhibitory effect of SKLB-102 on macrophage migration was assessed in vitro using RAW264.7 cells stimulated with monocyte chemotactic protein-1 (MCP-1).[1]
-
Mandatory Visualizations
Signaling Pathway of SKLB-102 in Acute Hepatitis
Caption: Proposed mechanism of SKLB-102 in reducing liver injury.
Experimental Workflow for SKLB-102 Preclinical Study
Caption: Workflow of the preclinical evaluation of SKLB-102.
Concluding Remarks
The investigational compound SKLB-102 has demonstrated anti-inflammatory and hepatoprotective effects in a preclinical model of acute, immune-mediated liver injury.[1] Specifically, its ability to inhibit macrophage migration and reduce TNF-α levels suggests a potential mechanism for mitigating inflammatory liver damage.[1] However, it is crucial to recognize that NAFLD is a chronic metabolic disease with a complex pathophysiology involving insulin resistance, lipid accumulation, oxidative stress, and progressive fibrosis. The acute inflammatory model used to test SKLB-102 does not recapitulate these key features of NAFLD.
Therefore, while these initial findings are of scientific interest, the efficacy of SKLB-102 in the context of NAFLD remains to be investigated. Future preclinical studies in diet-induced or genetic models of NAFLD would be necessary to evaluate its potential to address the multifaceted nature of this disease. For researchers and drug development professionals, SKLB-102 may represent an early-stage lead compound with a potential anti-inflammatory mechanism that warrants further exploration in chronic liver disease models. In contrast, current and emerging NAFLD therapies have undergone extensive clinical evaluation and have demonstrated varying degrees of efficacy in improving the histological hallmarks of the disease in patients.
References
- 1. [SKLB-102 inhibits acute hepatitis induced by concanavalin A in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperoside attenuates non-alcoholic fatty liver disease through targeting Nr4A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trial.medpath.com [trial.medpath.com]
A Head-to-Head Comparison of SKLB102 and Other Metabolic Regulators in Oncology
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, agents that modulate cellular metabolism are of increasing interest. This guide provides a comparative analysis of SKLB102, a novel FMS-like tyrosine kinase 3 (FLT3) inhibitor, with other metabolic regulators in the context of Acute Myeloid Leukemia (AML). The focus is on their role in altering cancer cell metabolism, a critical aspect of their anti-leukemic activity. While direct head-to-head metabolic studies are emerging, this guide synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms and effects.
Introduction to this compound and its Role as a Metabolic Regulator in AML
This compound is an investigational small molecule inhibitor of FLT3, a receptor tyrosine kinase that is frequently mutated in AML. These mutations lead to constitutive activation of downstream signaling pathways, promoting leukemic cell proliferation and survival. Beyond its primary role as a kinase inhibitor, this compound, like other FLT3 inhibitors, can be considered a metabolic regulator due to the profound impact of FLT3 signaling on cancer cell metabolism. FLT3 activation is known to drive metabolic reprogramming in AML cells, including increased glycolysis and glutamine dependence, to support their rapid growth. By inhibiting FLT3, this compound indirectly modulates these metabolic pathways, representing a key aspect of its therapeutic mechanism.
This guide will compare this compound with other FLT3 inhibitors that have demonstrated effects on cancer cell metabolism, namely Gilteritinib and Quizartinib. The comparison will focus on their mechanism of action, impact on key metabolic pathways, and available efficacy data from preclinical and clinical studies.
Comparative Analysis of Metabolic Effects
The following table summarizes the known metabolic effects of this compound, Gilteritinib, and Quizartinib in the context of FLT3-mutated AML.
| Feature | This compound | Gilteritinib | Quizartinib |
| Primary Target | FMS-like tyrosine kinase 3 (FLT3) | FMS-like tyrosine kinase 3 (FLT3), AXL | FMS-like tyrosine kinase 3 (FLT3) |
| Impact on Glycolysis | Inferred to decrease glycolytic flux by inhibiting FLT3 signaling | Downregulates glycolytic pathway genes | Inferred to decrease glycolytic flux by inhibiting FLT3 signaling |
| Impact on Glutamine Metabolism | Under investigation | Inhibits glutamine uptake and utilization by downregulating the glutamine transporter SNAT1 (SLC38A1)[1] | Under investigation |
| Effect on TCA Cycle | Inferred to reduce anaplerotic input from glutamine | Decreases glutamine metabolism through the TCA cycle[1] | Inferred to reduce anaplerotic input from glutamine |
| Reported Metabolic Consequences | Not yet reported in detail | Decreased ATP production, reduced glutathione synthesis, increased reactive oxygen species (ROS)[1] | Not yet reported in detail |
Signaling Pathways and Metabolic Regulation
The primary mechanism by which these FLT3 inhibitors regulate metabolism is through the interruption of downstream signaling cascades. The following diagram illustrates the central role of FLT3 in driving metabolic reprogramming and how its inhibition by agents like this compound can reverse these effects.
Caption: FLT3 signaling cascade and its impact on metabolic pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the metabolic effects of these inhibitors.
Metabolic Flux Analysis
Objective: To quantify the rate of metabolic reactions in cancer cells treated with FLT3 inhibitors.
Methodology:
-
Cell Culture: AML cells (e.g., MOLM-13, MV4-11) are cultured in appropriate media.
-
Inhibitor Treatment: Cells are treated with this compound, Gilteritinib, or Quizartinib at various concentrations for a specified duration (e.g., 24-48 hours).
-
Isotope Labeling: The standard culture medium is replaced with a medium containing a stable isotope-labeled substrate, such as [U-¹³C]-glucose or [U-¹³C]-glutamine.
-
Metabolite Extraction: After a defined incubation period with the labeled substrate, metabolites are extracted from the cells, typically using a cold methanol-water solution.
-
LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the incorporation of the ¹³C label into downstream metabolites.
-
Data Analysis: The mass isotopomer distribution is used to calculate the relative flux through various metabolic pathways.
Seahorse XF Analysis (Mitochondrial Respiration and Glycolysis)
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) as indicators of mitochondrial respiration and glycolysis, respectively.
Methodology:
-
Cell Seeding: AML cells are seeded into a Seahorse XF microplate.
-
Inhibitor Treatment: Cells are treated with the respective FLT3 inhibitors.
-
Assay Procedure: The microplate is placed in a Seahorse XF Analyzer. OCR and ECAR are measured at baseline and after the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess various parameters of mitochondrial function.
-
Data Normalization: OCR and ECAR values are normalized to cell number or protein concentration.
The following diagram outlines a typical experimental workflow for assessing the metabolic impact of a drug candidate.
Caption: A generalized workflow for studying drug effects on cancer cell metabolism.
Comparative Efficacy in FLT3-Mutated AML
While direct comparative trials of this compound against other specific FLT3 inhibitors are not yet published, the following table summarizes key efficacy data for each agent as monotherapy in relapsed/refractory FLT3-mutated AML, providing a benchmark for performance.
| Agent | Clinical Trial (Example) | Overall Response Rate (ORR) | Complete Remission (CR/CRh) |
| This compound | Phase IIa (NCT04015024) | Data maturing | Data maturing |
| Gilteritinib | ADMIRAL (Phase III) | 54% | 34% |
| Quizartinib | QuANTUM-R (Phase III) | 48% | 27% |
CRh: Complete remission with partial hematologic recovery
Logical Relationship of FLT3 Inhibition and Metabolic Reprogramming
The decision to target FLT3 in AML is based on its established role as a driver of leukemogenesis. The subsequent metabolic effects are a direct consequence of inhibiting this primary oncogenic pathway. This logical relationship underscores the dual role of FLT3 inhibitors as both targeted therapies and metabolic modulators.
Caption: The rationale for targeting FLT3 to induce anti-leukemic effects.
Conclusion
This compound, as a potent FLT3 inhibitor, holds promise as a therapeutic agent for FLT3-mutated AML. Its mechanism of action extends beyond simple kinase inhibition to the regulation of cancer cell metabolism. While more direct comparative studies are needed to fully elucidate the metabolic distinctions between this compound and other FLT3 inhibitors like Gilteritinib and Quizartinib, the available evidence suggests that targeting FLT3 has profound metabolic consequences that contribute significantly to the anti-leukemic effects of this class of drugs. Future research should focus on detailed head-to-head metabolic profiling to identify unique metabolic vulnerabilities that can be exploited for combination therapies, ultimately improving outcomes for patients with this aggressive leukemia.
References
Validating the Specificity of Novel PPARγ Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators is a critical area of research for treating metabolic diseases such as type 2 diabetes. However, ensuring the specificity of these compounds for PPARγ over other nuclear receptors is paramount to minimizing off-target effects and ensuring therapeutic efficacy. This guide provides a framework for validating the specificity of novel PPARγ modulators, such as the hypothetical compound SKLB102, by comparing them against well-characterized agents.
Key Principles in Specificity Validation
A comprehensive assessment of a novel compound's specificity for PPARγ involves a multi-pronged approach, including:
-
Binding Affinity and Selectivity: Quantifying the binding affinity to PPARγ and comparing it to other PPAR subtypes (α and δ) and a panel of other nuclear receptors.
-
Functional Activity: Determining the compound's ability to activate or inhibit PPARγ-mediated transcription.
-
Off-Target Profiling: Screening the compound against a broad range of other receptors, enzymes, and ion channels to identify potential off-target interactions.
This guide uses the well-established PPARγ agonist Rosiglitazone, the dual PPARα/γ agonist Pioglitazone, and the selective PPARγ antagonist GW9662 as benchmarks for comparison.
Comparative Data Presentation
Effective validation requires the direct comparison of quantitative data. The following tables provide a template for summarizing key specificity parameters for a novel compound like this compound against established modulators.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | Target | IC50 / Kd (nM) | Selectivity vs. PPARα | Selectivity vs. PPARδ |
| This compound (Hypothetical) | PPARγ | [Insert Data] | [Insert Data] | [Insert Data] |
| Rosiglitazone | PPARγ | 43 (Kd)[1] | >100-fold | >100-fold |
| Pioglitazone | PPARγ | [Data Varies] | Weak Agonist[2][3][4] | - |
| GW9662 | PPARγ | 3.3 (IC50)[5] | ~10-fold[5] | ~600-1000-fold[5] |
Table 2: Comparative Functional Activity
| Compound | Assay Type | Target | EC50 / IC50 (nM) | Mode of Action |
| This compound (Hypothetical) | Reporter Gene Assay | PPARγ | [Insert Data] | [Agonist/Antagonist/Partial Agonist] |
| Rosiglitazone | Reporter Gene Assay | PPARγ | 60 (EC50) | Full Agonist |
| Pioglitazone | Reporter Gene Assay | PPARγ | [Data Varies] | Full Agonist |
| GW9662 | Cell-free Assay | PPARγ | 3.3 (IC50)[6] | Antagonist |
Experimental Protocols for Specificity Validation
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are methodologies for key experiments in determining PPARγ specificity.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the PPARγ ligand-binding domain (LBD) by competing with a radiolabeled ligand.
Protocol:
-
Prepare Reagents:
-
Recombinant human PPARγ-LBD.
-
Radiolabeled PPARγ ligand (e.g., [³H]-Rosiglitazone).
-
Test compound (e.g., this compound) at various concentrations.
-
Scintillation proximity assay (SPA) beads.
-
Assay buffer.
-
-
Assay Procedure:
-
Incubate the PPARγ-LBD with the radiolabeled ligand and varying concentrations of the test compound.
-
Add SPA beads, which emit light when the radiolabeled ligand is bound to the receptor.
-
Measure the scintillation counts using a microplate reader.
-
-
Data Analysis:
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
PPARγ Transactivation Assay (Reporter Gene Assay)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of PPARγ.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, CV-1) that does not endogenously express high levels of PPARγ.
-
Co-transfect the cells with two plasmids:
-
An expression vector for full-length human PPARγ.
-
A reporter plasmid containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Compound Treatment:
-
Treat the transfected cells with varying concentrations of the test compound (e.g., this compound).
-
Include a known agonist (e.g., Rosiglitazone) as a positive control and a known antagonist (e.g., GW9662) for antagonist assays.
-
-
Reporter Gene Measurement:
-
After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
For agonists, calculate the concentration that produces 50% of the maximal response (EC50).
-
For antagonists, calculate the concentration that inhibits 50% of the agonist-induced response (IC50).
-
Off-Target Screening
To ensure high specificity, the test compound should be screened against a panel of other relevant receptors and enzymes.
Protocol:
-
Select Screening Panel:
-
Include other PPAR subtypes (PPARα and PPARδ).
-
Include other nuclear receptors (e.g., LXR, FXR, RXR).
-
Consider a broader panel of common off-targets (e.g., kinases, GPCRs, ion channels).
-
-
Perform Binding or Functional Assays:
-
Utilize established binding or functional assays for each of the selected off-targets.
-
-
Analyze and Compare:
-
Compare the potency of the test compound at the off-targets to its potency at PPARγ to determine the selectivity window.
-
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are essential for understanding the validation process.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal of SKLB102: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of SKLB102, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the Safety Data Sheet (SDS) for this compound and general best practices for hazardous waste management.
Chemical and Hazard Identification
A clear understanding of the substance's properties and associated hazards is the first step in safe disposal.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 242473-63-8 | [1] |
| Molecular Formula | C18H14N2O4 | [1] |
| Molecular Weight | 322.31 g/mol | [1] |
| GHS Hazard Class | Acute toxicity, Oral (Category 4) | [1] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams.
-
Keep solid and liquid waste in separate, compatible containers.
3. Waste Collection and Labeling:
-
Solid Waste: Collect in a clearly labeled, sealed container. The label must include "Hazardous Waste," the chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Liquid Waste: Collect in a leak-proof, screw-cap container. The container material should be compatible with the solvent used. The label must include "Hazardous Waste," the chemical name "this compound," the solvent, and approximate concentration, along with the relevant hazard pictograms.
-
All waste containers must be kept closed except when adding waste.
4. Spill Management: In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
It is crucial to prevent the spillage from entering drains or water courses.[1]
5. Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure secondary containment is in place to capture any potential leaks.
6. Final Disposal:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
The disposal of this compound and its containers must be handled by an approved and licensed hazardous waste disposal company.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.
-
Complete all required waste manifest documentation accurately.
This compound Disposal Workflow
Caption: this compound hazardous waste disposal workflow.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Logistical Information for Handling SKLB102
For researchers, scientists, and drug development professionals working with SKLB102, a comprehensive understanding of its handling, safety protocols, and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound (CAS No. 242473-63-8; Molecular Formula: C₁₈H₁₄N₂O₄) is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of the compound. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
-
Ensure adequate ventilation in the handling area.
-
Minimize dust generation and accumulation.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials.
-
The recommended storage temperature should be confirmed with the supplier's specific instructions.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do not induce vomiting.[1] |
| If on Skin | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| If in Eyes | Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| If Inhaled | Immediately relocate self or casualty to fresh air. If breathing is difficult, provide oxygen.[1] |
| Spill | Collect spillage. Avoid release to the environment[1]. Wear appropriate PPE. Absorb with an inert material and place in a suitable container for disposal. |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical Disposal: Dispose of contents/container to an approved waste disposal plant[1]. Do not allow the chemical to enter drains or waterways due to its high aquatic toxicity.
-
Contaminated Material Disposal: All materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be treated as hazardous waste and disposed of accordingly.
Experimental Workflow and Logical Relationships
To facilitate a clear understanding of the necessary steps and considerations when working with this compound, the following workflow diagram illustrates the key decision points and actions from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
